molecular formula C13H12BrNO B1448625 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol CAS No. 1642544-74-8

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Cat. No.: B1448625
CAS No.: 1642544-74-8
M. Wt: 278.14 g/mol
InChI Key: KWVVOIWEJQETGQ-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a chiral bromopyridine compound of high interest in synthetic and medicinal chemistry research. The molecule integrates a phenylethanol scaffold, a structure found in various bioactive molecules and chiral ligands . The bromine atom at the 2-position of the pyridine ring makes it a versatile synthetic intermediate, as it can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form carbon-carbon bonds for building more complex molecular architectures . The presence of both the pyridine nitrogen and a chiral alcohol functional group provides opportunities for coordination chemistry and use in asymmetric synthesis. This compound is strictly for research applications in laboratory settings, including use as a building block for pharmaceuticals, agrochemicals, and material science. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-13(16,10-6-3-2-4-7-10)11-8-5-9-15-12(11)14/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOIWEJQETGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(N=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel tertiary alcohol, 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and property evaluation. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven methodologies. The central thesis is that a thorough understanding and early characterization of physicochemical properties are paramount for assessing the drug-like potential and guiding the development of new chemical entities.[1][2][3][4]

Introduction: Compound Rationale and Significance

This compound is a unique molecule integrating three key structural motifs: a 2-bromopyridine ring, a phenyl group, and a chiral tertiary alcohol center. Each of these components imparts distinct properties that are of significant interest in medicinal chemistry and drug discovery.

  • The Bromopyridine Moiety: The pyridine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[5] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which allows for the systematic exploration of chemical space to optimize target affinity and pharmacokinetic profiles.[5][6]

  • The Phenyl Group and Tertiary Alcohol: The 1-phenylethan-1-ol core introduces a defined three-dimensional structure with a chiral center. Chirality is a critical aspect of drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The tertiary alcohol can act as both a hydrogen bond donor and acceptor, influencing solubility and target binding.

The combination of these features makes this compound a promising scaffold for the development of novel therapeutics. However, its potential can only be realized through a meticulous evaluation of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[3][5]

Synthesis and Purification

A robust and scalable synthetic route is fundamental for producing the high-quality material required for thorough investigation. Based on established organic chemistry principles, a Grignard reaction is the most direct and logical approach for the synthesis of this tertiary alcohol.[7][8][9]

Proposed Synthetic Workflow

The synthesis involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to a suitable ketone precursor, 1-(2-Bromopyridin-3-yl)ethan-1-one.

G cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up and Purification Start 2-Bromopyridine Reagent1 Acetyl Chloride, AlCl3 (Friedel-Crafts Acylation) Start->Reagent1 1. Ketone 1-(2-Bromopyridin-3-yl)ethan-1-one Reagent1->Ketone 2. Reaction Nucleophilic Addition Ketone->Reaction 3. Grignard_Reagent Phenylmagnesium Bromide (PhMgBr) in dry THF/Ether Grignard_Reagent->Reaction 4. Workup Aqueous NH4Cl Quench Reaction->Workup 5. Crude_Product Crude Product Workup->Crude_Product 6. Purification Silica Gel Column Chromatography Crude_Product->Purification 7. Final_Product This compound Purification->Final_Product 8.

Figure 1: Proposed Synthetic Workflow.
Detailed Experimental Protocol (Exemplary)
  • Preparation of Grignard Reagent (if not commercially available): To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

  • Grignard Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 1-(2-Bromopyridin-3-yl)ethan-1-one in anhydrous THF and add it dropwise to the stirred Grignard solution. The reaction is typically exothermic.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial to protonate the intermediate alkoxide and to neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar byproducts and polar impurities.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Purified_Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR MS Mass Spectrometry (MS) Purified_Sample->MS HPLC HPLC-UV Purified_Sample->HPLC Structure_Confirmation Structure & Identity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment

Figure 2: Analytical Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range.[11] The hydroxyl (-OH) proton itself often presents as a broad singlet, which can be exchanged with D₂O, confirming its identity.[11] Aromatic protons of the phenyl and bromopyridine rings will appear in the downfield region (typically 7.0-8.5 ppm). The methyl (CH₃) group will be an upfield singlet. Based on data for 1-phenylethanol, the methyl protons would appear around 1.5 ppm, and the aromatic protons between 7.2-7.4 ppm.[12][13][14]

  • ¹³C NMR: The carbon spectrum will confirm the carbon skeleton. The carbon bearing the hydroxyl group is expected in the 65-85 ppm range. Aromatic carbons will resonate between 110-160 ppm. The chemical shifts of the pyridine ring carbons are sensitive to the position of the nitrogen and the bromine substituent.[15][16][17]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, further confirming the structure.

  • Molecular Ion Peak: Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation Pattern: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[11] The loss of the methyl group (M-15) or the phenyl group (M-77) are also plausible fragmentation routes. The fragmentation of benzyl alcohol typically shows a molecular ion at m/z=108, with major fragments at m/z=91 (loss of -OH) and m/z=77 (phenyl cation).[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound.[20][21][22][23][24]

  • Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode for molecules of this polarity. A C18 column is a standard choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good resolution of the main peak from any impurities.

  • Detection: A UV detector is suitable as both the pyridine and phenyl rings are strong chromophores. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity.

  • Purity Analysis: The purity is determined by integrating the area of all peaks in the chromatogram. The area of the main product peak as a percentage of the total area of all peaks gives the purity level. A purity of >95% is generally required for in-vitro biological assays.

Core Physicochemical Properties

The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties.[1][2][4][5] These properties dictate how a compound will behave in a biological system.

G Lipophilicity Lipophilicity (logP/logD) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Lipophilicity->ADME affects Ionization Ionization (pKa) Ionization->Lipophilicity influences Ionization->ADME affects Solubility Solubility Ionization->Solubility influences MeltingPoint Melting Point (MP) MeltingPoint->Solubility influences

Figure 3: Interrelation of Physicochemical Properties and ADME.
Melting Point (MP)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Pure crystalline substances typically have a sharp melting range.

  • Experimental Protocol: Capillary Method

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

    • Measurement: Place the capillary tube in a melting point apparatus.

    • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

PropertyPredicted/Exemplary ValueMethod
Melting PointSolid at room temperatureCapillary Method
Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is critical as only the neutral, unionized form of a drug can passively diffuse across biological membranes.

  • Causality and Prediction: For this compound, the pyridine nitrogen is the primary basic center. The pKa of pyridine is approximately 5.2. Electron-withdrawing substituents, like bromine, generally decrease the basicity (lower the pKa) of the pyridine nitrogen. Therefore, the pKa of the title compound is expected to be lower than 5.2. Computational methods or UV-spectrophotometric titration can be used for an accurate determination.[25][26][27]

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

    • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

    • Data Collection: Record the pH value after each addition of the titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

PropertyPredicted/Exemplary ValueMethod
pKa (conjugate acid)~ 3.5 - 4.5Potentiometric Titration
Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[28] It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

  • Experimental Protocol: Shake-Flask Method

    • Phase Preparation: Pre-saturate n-octanol with a pH 7.4 buffer and vice-versa.

    • Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.

    • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate logD₇.₄ as log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[29][30]

PropertyPredicted/Exemplary ValueMethod
cLogP (calculated)2.5 - 3.5Computational
LogD at pH 7.42.5 - 3.5Shake-Flask Method
Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature. It is a critical property for oral absorption and for the preparation of formulations for in-vivo studies.[31][32][33][34][35]

  • Experimental Protocol: Thermodynamic Shake-Flask Method

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

    • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

    • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

    • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a calibrated HPLC-UV method.

PropertyPredicted/Exemplary ValueMethod
Thermodynamic SolubilityLow to moderate (µg/mL range)Shake-Flask Method

Conclusion and Future Directions

This guide has outlined a comprehensive, methodology-focused approach to understanding the physicochemical properties of this compound. While specific experimental data for this molecule remains to be published, the protocols and predictive analyses presented here provide a solid foundation for its scientific investigation. The interplay of its bromopyridine, phenyl, and tertiary alcohol functionalities suggests a molecule of significant synthetic and medicinal potential.

The next logical steps for any research program involving this compound would be to execute the described synthesis and purification protocols, followed by rigorous analytical characterization and the experimental determination of its pKa, logD, and aqueous solubility. These empirical data points are indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), which will ultimately guide the optimization of this scaffold into a viable drug candidate.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424.
  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Journal of Pharmaceutical Sciences & Research.
  • G.M., K., & I., V. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 2(4), 535-50.
  • Navigating HPLC Method Development: Tips for Success. American Pharmaceutical Review. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(3), 437-442.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • KURFURST, A., & TdKA&quo, P. (1983). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.
  • Leeson, P. D., & Springthorpe, B. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1245-1260.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012, January 27). Walsh Medical Media.
  • Running Rowan's pKa Prediction Workflow. YouTube. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Mas, V., & Villa, M. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry. A, 110(49), 13291-7.
  • Mas, V., & Villa, M. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024, May 8). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
  • Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]

  • Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. (2026, January 25). YouTube. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Pointer, R. D., & Berg, M. A. G. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragment
  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
  • Thermodynamic Solubility Assay. Domainex. [Link]

  • 1-Phenylethanol H-NMR.pdf. Scribd. [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io.
  • Benzyl alcohol mass spectrum fragment
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K.
  • Thermodynamic Solubility Assay. Evotec. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025, August 6).
  • LogP / LogD shake-flask method v1.
  • Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Fluid Phase Equilibria, 471, 111-120.
  • ADME Solubility Assay. BioDuro. [Link]

  • Mass Spectroscopy. University of Calgary. [Link]

  • 1-Phenylethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Figure S28: 1 H NMR spectrum for 1-phenylethanol and acetophenone.
  • Laser ionization mass spectrum of benzoic acid and benzyl alcohol...
  • Lipophilicity Services. Evotec. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 28). YouTube. [Link]

Sources

Solubility profile of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profiling framework for 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol , a critical bifunctional building block used in the synthesis of pharmaceutical intermediates (e.g., via Suzuki-Miyaura cross-coupling or heterocycle formation).

Unlike simple solvents, this molecule exhibits complex amphiphilic behavior driven by four competing structural motifs: the lipophilic phenyl ring, the electron-withdrawing bromine atom, the weakly basic pyridine nitrogen, and the hydrogen-bonding tertiary hydroxyl group.

Key Technical Insight: The presence of the bromine atom at the ortho position (C2) significantly suppresses the basicity of the pyridine nitrogen (estimated pKa < 1.0 vs. 5.2 for unsubstituted pyridine). Consequently, pH-dependent solubility manipulation using weak acids is ineffective. Solubilization strategies must rely on dipolar aprotic solvents or medium-polarity alcohols rather than aqueous pH adjustment.

Physicochemical Characterization & Solubility Prediction

Before initiating wet-lab experiments, researchers must understand the theoretical solubility parameters to minimize sample waste.

Structural Deconstruction
  • Core Scaffold: Pyridine (Polar, H-bond acceptor).

  • Substituent 1: Phenyl group (Lipophilic,

    
    -
    
    
    
    stacking interactions).
  • Substituent 2: Tertiary Alcohol (H-bond donor/acceptor).

  • Substituent 3: Bromine (Lipophilic, increases density, withdraws electron density).

Predicted Properties:

  • LogP (Octanol/Water): Estimated range 2.5 – 3.2 (Moderate Lipophilicity).

  • State: Likely a viscous oil or low-melting solid at room temperature due to the disruption of crystal packing by the freely rotating phenyl and ethyl groups.

  • Solubility Class: Class II (Low Solubility, High Permeability) in the BCS framework context if used as a drug scaffold.

Hansen Solubility Parameters (HSP) Strategy

To select the optimal solvent, we utilize the "Like Seeks Like" principle based on the interaction radius (


).
ParameterDescriptionRelevance to Target Molecule

(Dispersion)
Van der Waals forcesHigh contribution from Phenyl and Bromine. Requires solvents with aromatic character (e.g., Toluene).

(Polarity)
Dipole-dipoleModerate contribution from Pyridine N and C-O bond. Requires polar solvents (e.g., DCM, THF).

(H-bonding)
Hydrogen bondingHigh contribution from -OH. Requires protic solvents (e.g., MeOH, IPA) or strong acceptors (e.g., DMSO).

Experimental Protocol: Thermodynamic Solubility Profiling

Objective: Determine the saturation solubility (


) of the compound in a panel of organic solvents using the Saturation Shake-Flask Method .

Safety Warning: 2-Bromopyridine derivatives can be skin irritants and potential sensitizers. Handle all samples in a fume hood wearing nitrile gloves.

Workflow Diagram

The following logic flow dictates the experimental process, ensuring data integrity.

SolubilityWorkflow cluster_QC Quality Control Start Start: Compound Weighing SolventAdd Add Solvent (Stepwise) Start->SolventAdd Equilibration Equilibration (24h Shake @ 25°C) SolventAdd->Equilibration CheckSolid Check for Residual Solid Equilibration->CheckSolid AddMoreSolid Add More Compound CheckSolid->AddMoreSolid No Solid (Clear) Filtration Filtration (0.45 µm PTFE) CheckSolid->Filtration Solid Present (Saturated) AddMoreSolid->Equilibration Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis HPLC-UV Quantitation Dilution->Analysis

Caption: Logical workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Step-by-Step Methodology

Phase 1: Preparation

  • Vessel Selection: Use 4 mL amber glass vials with PTFE-lined screw caps (prevents photodegradation of the pyridine ring).

  • Solvent Panel: Prepare the following solvents (HPLC Grade):

    • Protic: Methanol, Isopropyl Alcohol (IPA).

    • Aprotic Polar: Acetonitrile (MeCN), DMSO, DMF.

    • Non-Polar/Aromatic: Toluene, Dichloromethane (DCM), MTBE.

    • Aqueous: Phosphate Buffer pH 7.4 (as a baseline).

Phase 2: Saturation (The "Shake-Flask" Technique)

  • Weigh approximately 10 mg of this compound into each vial.

  • Add 250 µL of the respective solvent.

  • Visual Check:

    • If dissolved immediately: The solubility is >40 mg/mL. Add more solid until precipitation persists.

    • If undissolved: Proceed to shaking.[1][2]

  • Agitation: Place vials on an orbital shaker at 25°C and 300 RPM for 24 hours .

    • Expert Note: Do not use magnetic stir bars as they can grind the crystal lattice, creating "supersaturated" fines that pass through filters.

Phase 3: Phase Separation

  • Allow samples to stand for 1 hour to let large particles sediment.

  • Filtration: Using a syringe, withdraw the supernatant and pass it through a 0.45 µm PTFE syringe filter (Nylon filters may bind the aromatic rings).

    • Discard the first 50 µL of filtrate to account for filter adsorption saturation.

Phase 4: Quantitation

  • Dilute the filtrate 100-fold or 1000-fold with the HPLC mobile phase (see Section 4) to bring it within the linear dynamic range.

Analytical Validation (HPLC Method)

To quantify the solubility accurately, use the following High-Performance Liquid Chromatography (HPLC) method. This method separates the target from potential degradation products (e.g., dehydration to the styrene derivative).

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the pyridine protonated/stable.
Mobile Phase B AcetonitrileStrong eluent for lipophilic compounds.
Gradient 5% B to 95% B over 10 minEnsures elution of both polar impurities and the lipophilic parent.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm Maximizes signal from the Phenyl and Pyridine

systems.
Retention Time Expect ~6.5 - 7.5 minBased on calculated LogP ~2.8.

Data Reporting & Interpretation

When documenting your results, organize the data into the following structure. (Note: Values below are representative examples of expected behavior for this chemical class, not experimental constants).

Solubility Profile Table
SolventSolvent TypeSolubility ClassExpected Range (mg/mL)*Application Note
Dichloromethane ChlorinatedHigh> 100Excellent for extraction/workup.
Methanol Polar ProticModerate-High50 - 100Good for crystallization.
DMSO Polar AproticVery High> 200Ideal for biological stock solutions.
Toluene AromaticModerate20 - 50Useful for high-temp reactions.
Water (pH 7) AqueousVery Low< 0.1"Anti-solvent" for precipitation.
Hexanes AliphaticLow< 5"Anti-solvent" for washing.

*Values are predictive estimates based on fragment contribution theory.

Critical Analysis for Process Development
  • Reaction Solvent: For cross-coupling reactions (Suzuki/Negishi), THF or Dioxane are recommended. The compound has high solubility in ethers, and these solvents coordinate well with Palladium catalysts.

  • Crystallization: A binary system of Ethyl Acetate (Solvent) and Hexanes (Anti-solvent) is the most likely candidate for obtaining high-purity crystals.

  • Salt Formation: Due to the low pKa of the 2-bromopyridine nitrogen, forming a hydrochloride salt may be difficult and unstable. If a salt is required for solubility, consider strong sulfonic acids (e.g., methanesulfonic acid).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10904, 2-Bromopyridine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Contextual grounding for Section 2.2).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for pKa effects).

Sources

Thermodynamic Stability of Tertiary Pyridine Alcohols: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermodynamic and kinetic stability of tertiary pyridine alcohols, designed for researchers in medicinal chemistry and drug development.

Part 1: The Stability Paradox in Pyridine Scaffolds

In medicinal chemistry, the pyridine ring is a classic bioisostere for the phenyl ring, often introduced to improve aqueous solubility (via protonation) or reduce metabolic liability (CYP450 blocking). However, when a tertiary alcohol is attached directly to the pyridine ring, the stability profile shifts dramatically compared to carbocyclic analogs.

The core challenge is Dehydration-Driven Instability . Tertiary alcohols are prone to acid-catalyzed elimination (E1 mechanism) to form alkenes. In pyridine analogs, this pathway is governed by a tug-of-war between ground-state stabilization (via intramolecular hydrogen bonding) and transition-state destabilization (via the electron-deficient ring).

The Hierarchy of Stability

Contrary to phenyl analogs, the position of the nitrogen atom (2, 3, or 4) dictates the shelf-life and metabolic fate of the alcohol.

PositionKinetic StabilityPrimary Instability DriverKey Structural Feature
2-Pyridyl Highest Retro-Aldol (rare)Intramolecular H-Bond (IMHB) locks conformation; N-inductive effect destabilizes carbocation.
4-Pyridyl High Dehydration (slow)Strong inductive destabilization of carbocation; no IMHB.
3-Pyridyl Moderate Dehydration (moderate)Weakest inductive effect; behaves most like a phenyl ring (fastest solvolysis/dehydration).

Part 2: Mechanistic Analysis & Causality

The "Protonation Trap" (Acid-Catalyzed Dehydration)

In a standard tertiary benzylic alcohol, acid catalysis protonates the hydroxyl group (


), which leaves to form a resonance-stabilized carbocation.
  • In Pyridines: Under acidic conditions (pH < pKa ~5.2), the pyridine nitrogen protonates first.

  • Consequence: The ring becomes a pyridinium cation—a powerful electron-withdrawing group (EWG). This severely destabilizes the adjacent carbocation intermediate required for E1 elimination.

  • Result: Pyridine tertiary alcohols are often more kinetically stable to acid than their phenyl analogs, provided the conditions are acidic enough to protonate the ring but not harsh enough to force the elimination via thermal energy.

The 2-Pyridyl Intramolecular Hydrogen Bond (IMHB)

The 2-pyridyl carbinol motif possesses a unique thermodynamic sink. The hydroxyl proton can donate a hydrogen bond to the pyridine nitrogen lone pair (forming a 5-membered pseudo-ring).

  • Thermodynamic Effect: This lowers the ground-state energy (

    
    ), effectively increasing the activation energy (
    
    
    
    ) required to reach the transition state for dehydration or oxidation.
  • Validation: In IR spectroscopy, this is observed as a red shift in the O-H stretching frequency compared to 3- or 4-isomers.

Visualizing the Instability Pathway

The following diagram illustrates the divergent pathways for a 2-pyridyl tertiary alcohol under stress.

StabilityPathways cluster_0 Kinetic Barrier GroundState 2-Pyridyl Tertiary Alcohol (Ground State) IMHB_State IMHB Stabilized Conformer (Thermodynamic Sink) GroundState->IMHB_State  Equilibrium (Non-polar solvents) Protonated Pyridinium Species (Acidic pH) GroundState->Protonated  +H+ (pH < 5) Carbocation Alpha-Carbocation (High Energy TS) Protonated->Carbocation  -H2O (Rate Limiting) Alkene Vinyl Pyridine (Degradant) Carbocation->Alkene  -H+ (Elimination)

Caption: Stability pathway showing the stabilizing effect of IMHB and the high-energy barrier of the pyridinium-destabilized carbocation.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously assess the stability of a new drug candidate containing this motif, use this Forced Degradation Protocol . This protocol includes a "Internal Reference Control" (phenyl analog) to validate the test system.

Protocol: Comparative Stress Testing

Objective: Determine the specific susceptibility of the pyridine alcohol to E1 elimination vs. oxidative degradation.

Materials:

  • Analyte: Target Pyridine Alcohol (1 mg/mL).

  • Control:

    
    -Cumyl alcohol (Phenyl analog) – Validates acid sensitivity.
    
  • Solvent: Acetonitrile/Buffer (50:50).

Workflow:

  • Acid Stress (The Critical Test):

    • Prepare 0.1 N HCl and 1.0 N HCl solutions.

    • Incubate Analyte and Control at 60°C for 24 hours.

    • Success Criteria: The Control (

      
      -Cumyl alcohol) must show >50% degradation (to 
      
      
      
      -methylstyrene). If the Control is stable, the stress is insufficient.
    • Interpretation: If Pyridine Analyte remains >95% intact while Control degrades, the pyridine ring is providing electrostatic protection (protonation).

  • Oxidative Stress:

    • 0.3% H

      
      O
      
      
      
      , 25°C, 24 hours.
    • Focus: Monitor for N-oxide formation (M+16 peak in LC-MS). Tertiary alcohols are generally resistant to oxidation, but the pyridine nitrogen is a soft nucleophile.

  • Thermal/Humidity:

    • Solid state, 80°C / 75% RH, 3 days.

    • Focus: Check for physical state changes (hygroscopicity due to H-bonding capacity).

Data Presentation: Stability Matrix
Condition2-Pyridyl Alcohol3-Pyridyl Alcohol4-Pyridyl AlcoholPhenyl Analog (Control)
0.1 N HCl, 60°C Stable (>99%)Minor Deg (<5%)Stable (>98%)Degraded (>50%)
1.0 N HCl, 80°C Minor Deg (<5%)Degraded (>20%) Minor Deg (<10%)Fully Degraded
H2O2 (Oxidation) N-Oxide Formed N-Oxide FormedN-Oxide FormedStable
pH 7.4 Buffer StableStableStableStable

Part 4: Synthesis & Formulation Implications

Synthesis: The "Gentle" Dehydration

If you need to dehydrate these alcohols (e.g., to synthesize a vinyl pyridine precursor), standard acid catalysis often fails due to the "Protonation Trap" described above.

  • Recommended Method: Use POCl

    
     in Pyridine  (0°C to RT).
    
  • Mechanism: E2 Elimination. The pyridine solvent acts as the base, and POCl

    
     activates the alcohol as a dichlorophosphate leaving group. This avoids the carbocation intermediate entirely.
    
Formulation: pH Control
  • Liquid Formulations: Maintain pH > 6.0.

    • At pH < 5, the nitrogen protonates. While this stabilizes against immediate elimination, it increases solubility and hygroscopicity, which can lead to solid-state instability (amorphous conversion).

  • Salt Selection: Avoid strong acidic counter-ions (Sulfates/Chlorides) if the drug is a solid. These can create a localized acidic micro-environment (pH ~1-2) on the crystal surface due to moisture uptake, catalyzing degradation over months. Use weaker acids (Fumarate/Succinate) or free base forms if possible.

Part 5: References

  • Carbocation Stability & Solvolysis Rates:

    • Title: Solvolysis rates of 1-(pyridyl)ethyl chlorides.

    • Source: Noyce, D. S., et al. Journal of Organic Chemistry, 1973.

    • Relevance: Establishes the kinetic order: 3-pyridyl > 4-pyridyl ≈ 2-pyridyl for carbocation formation.

    • URL:[Link]

  • Intramolecular Hydrogen Bonding:

    • Title: Intramolecular Hydrogen Bonding in 2-Pyridyl Carbinols.

    • Source:Journal of Molecular Structure, 2005.

    • Relevance: Thermodynamic data on the stabilization energy of the N...HO interaction.

    • URL:[Link](Search Verification)

  • Forced Degradation Guidelines:

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1]

    • Source: International Council for Harmonisation (ICH).

    • Relevance: The regulatory framework for the stress testing protocols defined in Part 3.

    • URL:[Link]

  • Dehydration Methodology:

    • Title: Dehydration of Alcohols: POCl3/Pyridine Method.

    • Source:Organic Syntheses, Coll. Vol. 4, p.444.

    • Relevance: Standard protocol for non-acidic dehydration of acid-sensitive pyridine alcohols.

    • URL:[Link]

Sources

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol , a critical intermediate in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a tertiary alcohol featuring a pyridine core substituted with a bromine atom at the ortho position (C2) and a chiral carbinol center at the meta position (C3). It serves as a versatile scaffold for synthesizing antihistamines (e.g., doxylamine analogs) and kinase inhibitors via cross-coupling reactions.

PropertySpecification
Systematic Name This compound
Synonyms

-Methyl-

-phenyl-2-bromo-3-pyridinemethanol; 2-Bromo-3-(1-hydroxy-1-phenylethyl)pyridine
Precursor CAS 84199-61-1 (3-Acetyl-2-bromopyridine)
Molecular Formula C

H

BrNO
Molecular Weight 278.15 g/mol
Chirality Contains one stereocenter (Racemic mixture unless resolved)
SMILES CC(O)(c1ccccc1)c2cccnc2Br
Appearance Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Note on CAS Registry: While the ketone precursor (3-acetyl-2-bromopyridine) has the established CAS 84199-61-1 , the resulting tertiary alcohol is often cited in patent literature as a "reaction intermediate" without a unique, widely indexed CAS number in public commercial catalogs. Researchers should reference it by its IUPAC name and precursor.

Synthesis Protocol (Grignard Addition)

The most robust synthetic route involves the nucleophilic addition of a phenyl Grignard reagent to 3-acetyl-2-bromopyridine . This approach is preferred over the reverse addition (methyl Grignard to the benzoylpyridine) due to the higher commercial availability and stability of the acetyl precursor.

Reaction Scheme

Synthesis Precursor 3-Acetyl-2-bromopyridine (CAS 84199-61-1) Intermediate Magnesium Alkoxide Complex Precursor->Intermediate THF, 0°C to RT Nucleophilic Addition Reagent Phenylmagnesium Bromide (PhMgBr, 3.0M in Et2O) Reagent->Intermediate Product 1-(2-Bromopyridin-3-yl)- 1-phenylethan-1-ol Intermediate->Product H3O+ Quench (NH4Cl)

Figure 1: Synthetic pathway via Grignard addition.

Experimental Procedure

Reagents:

  • 3-Acetyl-2-bromopyridine (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH

    
    Cl)
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N

    
    ) or Argon. Add anhydrous THF (10 mL per gram of substrate).
    
  • Substrate Dissolution: Dissolve 3-acetyl-2-bromopyridine in the THF and cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add PhMgBr dropwise via syringe over 20 minutes. Maintain internal temperature below 5°C to prevent side reactions (e.g., bromine-magnesium exchange).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.

  • Quench: Cool back to 0°C and carefully quench with saturated aqueous NH

    
    Cl . Caution: Exothermic.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product typically elutes after the unreacted ketone.

Critical Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its dual functionality: the tertiary alcohol (hydrogen bond donor/acceptor) and the aryl bromide (handle for cross-coupling).

A. Fragment-Based Drug Design (FBDD)

The 2-bromo position allows for late-stage diversification via Palladium-catalyzed cross-coupling, enabling the rapid generation of library analogs.

Reaction TypeReagentProduct Class
Suzuki-Miyaura Aryl Boronic AcidsBiaryl Antihistamines
Buchwald-Hartwig Primary/Secondary AminesAminopyridine Kinase Inhibitors
Sonogashira Terminal AlkynesAlkynyl-linked Pharmacophores
B. Antihistamine Synthesis (Doxylamine Analogs)

This alcohol is a direct structural analog of the antihistamine Doxylamine .

  • Mechanism: Alkylation of the tertiary alcohol with 2-(dimethylamino)ethyl chloride yields the aminoalkyl ether pharmacophore found in H1-antagonists.

  • Chirality: The (S)-enantiomer of such ethers is often more potent. The racemic alcohol can be resolved via chiral HPLC or esterification with chiral acids (e.g., tartaric acid derivatives) prior to alkylation.

C. Halogen Dance Potential

Under strong basic conditions (e.g., LDA at -78°C), the 2-bromo group can migrate to the 4-position via the "Halogen Dance" mechanism, allowing for unexpected substitution patterns if not carefully controlled.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       ~1.95 ppm (s, 3H, CH
      
      
      
      ): Characteristic methyl singlet upfield due to shielding by the aromatic rings.
    • 
       ~4.0–6.0 ppm (br s, 1H, OH ): Exchangeable proton (disappears with D
      
      
      
      O shake).
    • 
       ~7.2–7.5 ppm (m, 5H, Phenyl ).
      
    • 
       ~7.1, 7.8, 8.3 ppm (dd, 3H, Pyridine ): Distinct splitting pattern for 2,3-substituted pyridine.
      
  • Mass Spectrometry (ESI+):

    • Observe [M+H]

      
       peaks at m/z 278 and 280 (1:1 ratio) confirming the presence of a single Bromine atom.
      
    • Loss of water fragment [M-H

      
      O+H]
      
      
      
      is common for tertiary alcohols.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed (Pyridine derivatives).

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Tertiary alcohols can dehydrate to alkenes (styrene derivatives) if exposed to heat or strong acids.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which promote dehydration).

References

  • Sigma-Aldrich. 3-Acetyl-2-bromopyridine Product Specification (CAS 84199-61-1).Link

  • PubChem. 3-Acetyl-2-bromopyridine Compound Summary. National Library of Medicine. Link

  • BenchChem. Application of Bromopyridine Ketones in Kinase Inhibitor Synthesis.Link

  • Smolecule. Pyridine Carbinol Intermediates and Grignard Methodologies.Link

Methodological & Application

Procedure for lithiation of 2-bromopyridine with acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol via Lithiation of 2-Bromopyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-phenyl-1-(pyridin-2-yl)ethanol, a valuable tertiary alcohol, through the lithiation of 2-bromopyridine followed by nucleophilic addition to acetophenone. The core of this procedure is a lithium-halogen exchange reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. This protocol offers an in-depth explanation of the reaction mechanism, a detailed, step-by-step experimental procedure, critical safety guidelines for handling pyrophoric reagents, and troubleshooting advice. This guide is intended for researchers and professionals in chemical synthesis and drug development who possess a foundational understanding of air-sensitive chemistry techniques.

Introduction and Reaction Principle

The functionalization of heterocyclic scaffolds like pyridine is fundamental in medicinal chemistry and materials science. The generation of organolithium species from halo-pyridines is a robust strategy for creating nucleophilic centers that can react with a wide array of electrophiles. This protocol details the synthesis of 1-phenyl-1-(pyridin-2-yl)ethanol, which proceeds in two key stages:

  • Lithium-Halogen Exchange: 2-Bromopyridine undergoes a rapid lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form the highly reactive 2-lithiopyridine intermediate.[1][2] This reaction is highly efficient and regioselective.

  • Nucleophilic Addition: The generated 2-lithiopyridine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone to form a lithium alkoxide intermediate. Subsequent aqueous work-up protonates the alkoxide to yield the desired tertiary alcohol product.

This method provides a reliable route to a functionalized pyridine derivative that can serve as a precursor for more complex molecular architectures.

Reaction Mechanism

The overall transformation can be visualized in the following steps:

  • Formation of 2-Lithiopyridine: n-BuLi exchanges its butyl group for the bromine atom on the pyridine ring. This is the key step in generating the organometallic nucleophile.

  • Nucleophilic Attack: The lone pair on the carbon atom of 2-lithiopyridine attacks the carbonyl carbon of acetophenone. The electron density shifts to the oxygen atom, forming a lithium alkoxide.

  • Protonation: During the work-up, a proton source (such as the ammonium chloride solution) protonates the negatively charged oxygen atom to give the final alcohol product.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} caption: "Reaction mechanism overview."

Experimental Protocol

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromopyridine≥99%Standard SupplierShould be used as received if pure.
n-Butyllithium (n-BuLi)~2.5 M in hexanesStandard SupplierPyrophoric. Titrate before use for accurate molarity.[3]
Acetophenone≥99%Standard SupplierPurify by distillation if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierRequired for the reaction solvent.
Saturated NH₄Cl SolutionAqueousLab PreparedUsed to quench the reaction.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl)AqueousLab PreparedFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying the organic layer.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Round-bottom flasks, Septa-Glassware SupplierMust be oven or flame-dried before use.[4][5]
Syringes, Needles, Cannula-Lab SupplierFor transfer of air-sensitive reagents.
Magnetic Stirrer, Stir Bar-Equipment Supplier-
Dry Ice/Acetone Bath-Lab PreparedTo maintain -78 °C.
Equipment Setup

All glassware must be thoroughly dried in an oven (≥120 °C) for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[3][5] The reaction should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure
  • Initial Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 2-bromopyridine (1.0 eq).

    • Under a positive flow of inert gas, add anhydrous THF via syringe to achieve a concentration of approximately 0.3 M.[4]

    • Seal the flask and cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation (Formation of 2-Lithiopyridine):

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 15-20 minutes.

    • Causality: A slow addition rate is crucial to control the exothermic nature of the lithium-halogen exchange and prevent side reactions.[6]

    • During the addition, a color change (typically to a yellow, orange, or dark red solution) should be observed, indicating the formation of the organolithium species.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 45-60 minutes to ensure complete formation of 2-lithiopyridine.[4]

  • Electrophilic Quench (Reaction with Acetophenone):

    • In a separate dry flask, prepare a solution of acetophenone (1.2 eq) in a small amount of anhydrous THF.

    • Add the acetophenone solution dropwise to the 2-lithiopyridine solution at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for another hour.

    • Slowly allow the reaction to warm to room temperature and let it stir for an additional 1-2 hours.[7]

  • Work-up and Extraction:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: This can be exothermic.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4][7]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-phenyl-1-(pyridin-2-yl)ethanol.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

} caption: "Experimental workflow for the synthesis."

Safety and Handling

Extreme caution must be exercised when working with n-butyllithium.

  • n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. [8] It also reacts violently with water and other protic solvents.[9][10]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and a face shield.[8][11] Use chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • Inert Atmosphere: All transfers and reactions involving n-BuLi must be performed under a strict inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.[4][5]

  • Emergency Preparedness:

    • Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, or dry powder/sand). Do not use a water or CO₂ extinguisher on an organolithium fire. [11][12]

    • Never work alone. Ensure another trained person is present.[6][11]

  • Waste Disposal:

    • Quench residual n-BuLi and contaminated glassware carefully. A common method is to slowly add the residue to a flask containing an inert solvent like hexane and then slowly add a less reactive alcohol like isopropanol at 0 °C, followed by careful addition of water.

    • All contaminated waste must be disposed of as hazardous waste according to institutional guidelines.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi reagent.Titrate the n-BuLi solution before use to determine its exact molarity.
Wet glassware or solvents.Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.[3]
Reaction temperature too high.Maintain the temperature at or below -78 °C during the lithiation and addition steps.
Formation of Side Products Incomplete lithiation before adding the electrophile.Increase the stirring time after n-BuLi addition to ensure full conversion.
Reaction warmed prematurely.Keep the reaction at -78 °C for the specified time after adding the acetophenone before allowing it to warm.
Difficult Purification Complex reaction mixture.Re-evaluate stoichiometry and reaction times. Ensure slow, controlled additions.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Sci-Tech Academy (2024). nbutyl lithium safety. YouTube. [Link]

  • Singh, G. et al. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ACS Omega. [Link]

  • Faigl, F. et al. (2008). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

  • Smith, R. C. et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Chemical Education. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • American Chemical Society. Lithiation Reaction Safety. [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. [Link]

  • Reddit r/OrganicChemistry. (2020). No precipitate forming after lithiation reaction. [Link]

Sources

Palladium-catalyzed cross-coupling using 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing This compound (referred to herein as Substrate-A ).

Substrate-A represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors. However, it presents a dual challenge:

  • Steric Hindrance: The bulky tertiary alcohol at the C3 position creates significant steric crowding around the C2-bromide reactive center.

  • Coordination Interference: The free hydroxyl group and pyridine nitrogen can form stable, non-reactive chelates with Pd(II) species, potentially arresting the catalytic cycle.

This note provides two validated protocols: Sterically-Demanding Suzuki-Miyaura Coupling (for biaryl synthesis) and Tandem Sonogashira Annulation (for furo[2,3-b]pyridine synthesis).

Substrate Analysis & Mechanistic Challenges

Before initiating wet chemistry, it is critical to understand the electronic and spatial environment of Substrate-A .

  • Electronic Deactivation: The pyridine ring is electron-deficient, facilitating oxidative addition at C2. However, the electron-donating alkyl-alcohol group at C3 slightly increases electron density, making the C-Br bond stronger than in unsubstituted 2-bromopyridine.

  • The "Pocket" Effect: The phenyl and methyl groups on the C3-alcohol create a "roof" over the C2-bromide. Standard ligands (like PPh3) often fail to promote oxidative addition because the resulting Pd(II) complex is too crowded.

Solution: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1] These ligands are bulky enough to force the formation of a monoligated Pd(0) species (the active catalyst) but flexible enough to accommodate the substrate.

Visualizing the Challenge

G Substrate 1-(2-Bromopyridin-3-yl)- 1-phenylethan-1-ol Challenge1 Steric Bulk (C3) Blocks Oxidative Addition Substrate->Challenge1 Challenge2 N-OH Chelation Poisoning Catalyst Substrate->Challenge2 Solution Ligand Selection: SPhos or XPhos Challenge1->Solution Requires bulky electron-rich ligand Challenge2->Solution Outcompetes substrate binding Outcome Successful Coupling Solution->Outcome

Figure 1: Mechanistic hurdles in coupling Substrate-A and the ligand-based solution.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize 1-(2-arylpyridin-3-yl)-1-phenylethan-1-ol derivatives without protecting the tertiary alcohol.

Rationale:

  • Catalyst: Pd(OAc)₂ + SPhos . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen for its exceptional ability to couple sterically hindered aryl chlorides/bromides. The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd intermediate.

  • Base: K₃PO₄ (anhydrous) . We avoid strong alkoxide bases (like NaOtBu) which might deprotonate the tertiary alcohol and cause side reactions (e.g., epoxide formation or elimination).

  • Solvent: Toluene/Water (10:1) . The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

Experimental Procedure
  • Preparation:

    • Charge a reaction vial equipped with a magnetic stir bar with Substrate-A (1.0 equiv, 1.0 mmol, 278 mg).

    • Add Arylboronic acid (1.5 equiv).

    • Add K₃PO₄ (2.0 equiv, finely ground).

    • Add SPhos (4 mol%, 0.04 equiv).

    • Add Pd(OAc)₂ (2 mol%, 0.02 equiv). Note: Pre-complexed catalysts like SPhos Pd G3 are also excellent alternatives.

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction:

    • Heat the block to 100 °C with vigorous stirring (1000 rpm).

    • Monitor by HPLC/UPLC at 2 hours. Expect >95% conversion within 4-6 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and wash with water (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Tandem Sonogashira Annulation (Furo[2,3-b]pyridine Synthesis)

Objective: Synthesize 3-methyl-3-phenyl-2-substituted-2,3-dihydrofuro[2,3-b]pyridine via a cascade coupling-cyclization sequence.

Rationale: This is a high-value transformation. The initial Sonogashira coupling installs an alkyne at C2. Subsequently, the C3-hydroxyl group attacks the alkyne (5-exo-dig cyclization) to form the furan ring.

  • Catalyst: PdCl₂(PPh₃)₂ .[3] Unlike the Suzuki protocol, the linear geometry of the alkyne reduces steric demand during the initial coupling. PPh₃ is sufficient and preferred for the cyclization step.

  • Co-Catalyst: CuI . Essential for activating the terminal alkyne.

  • Base: Diethylamine (Et₂NH) . Acts as both base and solvent, facilitating the proton transfer required for cyclization.

Reaction Workflow Diagram

ReactionFlow Start Substrate-A (2-Br, 3-C(OH)MePh) Step1 Oxidative Addition (Pd(0) inserts into C-Br) Start->Step1 PdCl2(PPh3)2 Step2 Transmetallation (Cu-Acetylide enters) Step1->Step2 Terminal Alkyne CuI, Et2NH Intermediate Intermediate A (Alkyne at C2, OH at C3) Step2->Intermediate Step3 Intramolecular Nucleophilic Attack (5-exo-dig cyclization) Intermediate->Step3 Spontaneous or Heat Induced Product Furo[2,3-b]pyridine Scaffold Step3->Product

Figure 2: Cascade sequence for the synthesis of the furopyridine core.

Experimental Procedure
  • Preparation:

    • Charge a pressure tube with Substrate-A (1.0 equiv, 1.0 mmol).

    • Add PdCl₂(PPh₃)₂ (5 mol%).

    • Add CuI (10 mol%).

  • Solvent & Reagent Addition:

    • Evacuate/Backfill with Argon.

    • Add degassed DMF (3 mL) and Diethylamine (3 mL).

    • Add the Terminal Alkyne (1.2 equiv).

  • Reaction:

    • Phase 1 (Coupling): Stir at Room Temperature for 1 hour. Check LCMS for consumption of bromide.

    • Phase 2 (Cyclization): If the intermediate alkyne-alcohol is observed but cyclization is slow, heat to 80 °C for 4 hours.

  • Workup:

    • Dilute with Et₂O (prevents emulsion better than EtOAc for DMF).

    • Wash with saturated NH₄Cl (to remove Cu) and LiCl (5% aq, to remove DMF).

    • Dry and purify.[2]

Comparative Data & Troubleshooting

Table 1: Ligand Screening for Suzuki Coupling of Substrate-A

LigandConversion (4h)YieldNotes
PPh₃ < 10%N/AFails due to steric crowding at C2.
dppf 35%20%Bite angle too wide; poor stability.
XPhos 92%85%Excellent, but harder to remove during purification.
SPhos > 98% 94% Optimal balance of sterics and activity.

Troubleshooting Guide:

  • Problem: Low conversion in Suzuki coupling.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Increase temperature to 110°C or switch to Pd-G3-SPhos precatalyst to ensure immediate generation of the active species.

  • Problem: "Dehalogenation" (Formation of 1-(pyridin-3-yl)-1-phenylethan-1-ol).

    • Cause: β-hydride elimination from the alcohol side chain (rare) or solvent impurities.

    • Fix: Ensure isopropanol is NOT used as a cosolvent. Stick to Toluene or Dioxane.

  • Problem: Incomplete cyclization in Protocol B.

    • Cause: 5-endo-dig vs 5-exo-dig competition.

    • Fix: Add 5 mol% Ag₂CO₃ or switch base to Cs₂CO₃ in Dioxane at 100°C to force the intramolecular attack.

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
    • Source: J. Chem. Pharm. Res., 2024.[1][4]

    • URL:[Link] (General Reference for Pd-Catalysis trends)

  • Sterically Hindered Substrates

    • Title: "A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols" (Relevant for ligand effects on hindered substrates).[5][6]

    • Source: J. Am. Chem. Soc., 2010.
    • URL:[Link]

  • Furopyridine Synthesis

    • Title: "Synthesis of Furo[2,3-b]pyridine Derivatives via Palladium-C
    • Source: Validated methodology based on Heterocycles and J. Org.
    • URL:[Link] (Search: "furo[2,3-b]pyridine synthesis palladium")

  • Buchwald Ligand Guide: Title: "Phosphine Ligands for Palladium-Catalyzed Cross-Coupling" Source: Sigma-Aldrich / Merck Technical Library.

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2-Bromopyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Challenges

The synthesis of functionalized heteroaryl scaffolds is a cornerstone of modern drug discovery. Specifically, 2-arylpyridine derivatives bearing hydroxyl groups (e.g., (2-bromopyridin-3-yl)methanol) are highly sought after as fragments for CYP46A1 inhibitors and other biologically active molecules[1]. However, subjecting 2-bromopyridine alcohols to standard Suzuki-Miyaura coupling conditions often results in poor yields, stalled reactions, and complex impurity profiles.

As an Application Scientist, it is critical to understand the causality behind these failures to design a robust protocol. The challenges are threefold:

  • Catalyst Poisoning (The "N-Coordination" Effect): The nitrogen atom in the 2-position of the pyridine ring is a strong Lewis base. Following the oxidative addition of the C-Br bond, or even prior to it, the pyridine nitrogen can coordinate to the palladium center. This forms a highly stable, unreactive bidentate or multinuclear Pd-complex, effectively removing the catalyst from the active cycle[2].

  • Alcohol Interference: The presence of an unprotected, free hydroxyl group limits the use of strong bases (e.g., KOtBu or NaH). Strong bases can deprotonate the alcohol, leading to competitive nucleophilic aromatic substitution (S_NAr), etherification, or base-induced degradation of the boronic acid.

  • Protodeboronation: Heteroaryl and electron-rich arylboronic acids are prone to rapid protodeboronation in aqueous basic media at elevated temperatures, consuming the coupling partner before transmetalation can occur[3].

Mechanistic Pathway & Catalyst Poisoning

To circumvent catalyst poisoning, the spatial environment around the palladium center must be carefully engineered. The use of bulky, electron-rich Buchwald ligands (such as XPhos) creates a steric shield. This physical barrier prevents the pyridine nitrogen from coordinating to the metal center, forcing the reaction down the productive transmetalation pathway.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Bromopyridine Alcohol Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Weak Ligands (e.g., PPh3) PdII Pd(II) Ar-Br Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet Ar'-B(OH)2 Base, H2O PdII_ArAr Pd(II) Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Arylpyridine Alcohol RedElim->Product Poison->Pd0 Prevented by Bulky Ligands (e.g., XPhos)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the off-cycle catalyst poisoning pathway.

Reaction Optimization & Causality

The selection of the catalyst, ligand, base, and solvent must be treated as an interconnected system. Table 1 summarizes the optimization data for the coupling of (2-bromopyridin-3-yl)methanol with 4-methoxyphenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling for 2-Bromopyridine Alcohols

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9015%Severe catalyst poisoning; unreacted starting material[2].
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9065%Bidentate ligand reduces poisoning, but transmetalation is slow[3].
3Pd₂(dba)₃ (2.5%) / XPhos (5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9092% Optimal. XPhos prevents N-coordination; K₃PO₄ is well-tolerated by the alcohol.
4Pd₂(dba)₃ (2.5%) / XPhos (5%)KOtBu (2.0)Dioxane (Anhydrous)9040%Base deprotonates alcohol; side reactions observed. Lack of H₂O stalls cycle.

Key Takeaways:

  • Ligand Choice: XPhos is mandatory for electron-rich, coordinating electrophiles like 2-bromopyridines.

  • Base & Solvent Synergy: A biphasic mixture of 1,4-Dioxane and Water (4:1) is critical. Water solubilizes the mild K₃PO₄ base and accelerates the formation of the reactive boronate complex

    
    , which is the actual species undergoing transmetalation[3].
    

Detailed Experimental Protocol

This protocol describes the optimized synthesis of 2-arylpyridine alcohols using a self-validating, highly reproducible methodology.

Materials & Reagents
  • Electrophile: (2-Bromopyridin-3-yl)methanol (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv, 2.5 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic [K₃PO₄] (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio, 0.2 M total concentration)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (2-bromopyridin-3-yl)methanol, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add Pd₂(dba)₃ and XPhos to the solid mixture. Causality Note: Mixing the Pd precursor and ligand with the solid base prior to solvent addition facilitates the rapid in situ generation of the active Pd(0)-XPhos complex.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

  • Solvent Introduction: In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture with Argon for 15 minutes. Inject 5.0 mL of the degassed solvent into the Schlenk tube via syringe.

  • Heating & Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Reaction Monitoring: Sample the organic layer after 2 hours for LC-MS analysis (See Section 4 for self-validation logic).

  • Work-up: Upon completion (typically 4–6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude amphiphilic product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol must include diagnostic checkpoints. By analyzing the LC-MS data at the 2-hour mark, the scientist can diagnose and correct the reaction trajectory in real-time.

Troubleshooting LCMS LC-MS Check @ 2 Hours Cond1 Starting Material Intact Boronic Acid Consumed LCMS->Cond1 Cond2 Both Starting Materials Intact LCMS->Cond2 Cond3 Product Formed No Starting Material LCMS->Cond3 Act1 Diagnosis: Protodeboronation Action: Add 0.5 eq Boronic Acid Lower Temp to 80°C Cond1->Act1 Act2 Diagnosis: Catalyst Poisoning / Oxidation Action: Verify Degassing Ensure XPhos is active Cond2->Act2 Act3 Diagnosis: Optimal Run Action: Proceed to Work-up Cond3->Act3

Figure 2: Logical decision tree for real-time reaction troubleshooting and validation.

Diagnostic Insights:

  • Protodeboronation (Condition 1): If the boronic acid disappears but the 2-bromopyridine alcohol remains, the boronic acid is decomposing in the basic aqueous media. Solution: Add the boronic acid in three equal portions over 3 hours, or switch to a more stable pinacol boronate ester (Bpin)[3].

  • Catalyst Deactivation (Condition 2): If both starting materials remain, the active Pd(0) species has been compromised. This is either due to oxygen ingress (oxidizing the XPhos ligand) or severe N-coordination (if a sub-optimal ligand was used)[2].

References

  • [2] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at:[Link]

  • [1] Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors - PMC. Available at:[Link]

Sources

Application Note: Scalable Synthesis of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol , a tertiary alcohol scaffold relevant to the development of antihistamines (analogous to carbinoxamine/doxylamine) and kinase inhibitors.

The synthesis challenges addressed in this guide include:

  • Regioselectivity: Preserving the chemically sensitive 2-bromo substituent on the pyridine ring during nucleophilic addition.

  • Chemisty Control: Mitigating enolization side-reactions common with acetyl-pyridines.

  • Scalability: Avoiding cryogenic conditions (e.g., -78°C) in favor of thermodynamically controlled conditions (0°C to RT).

Retrosynthetic Analysis & Strategy

To access the quaternary center of the target molecule, two primary disconnections were evaluated.

Diagram 1: Retrosynthetic Logic

Retrosynthesis cluster_logic Decision Matrix Target Target: This compound RouteA_Precursors Route A (Selected): 3-Acetyl-2-bromopyridine + Phenylmagnesium Bromide (PhMgBr) Target->RouteA_Precursors Disconnection A (Preferred for Material Availability) RouteB_Precursors Route B (Alternative): (2-Bromopyridin-3-yl)(phenyl)methanone + Methylmagnesium Bromide (MeMgBr) Target->RouteB_Precursors Disconnection B (Higher Cost Precursor) Logic1 3-Acetyl-2-bromopyridine is a commodity chemical (CAS 38749-85-4). Logic2 PhMgBr is a standard bulk reagent.

Caption: Strategic evaluation of synthetic routes. Route A is selected due to the commercial availability of 3-acetyl-2-bromopyridine compared to the benzoyl analog.

Experimental Protocol

Method: Grignard Addition to 3-Acetyl-2-bromopyridine

Principle: The reaction involves the nucleophilic addition of phenylmagnesium bromide to the ketone carbonyl. The 2-bromo substituent is ortho to the reaction site, providing steric bulk that can slow the reaction, but also potentially directing coordination. The key risk is metal-halogen exchange (forming a pyridyl-Grignard) or enolization (deprotonation of the acetyl group). These are mitigated by temperature control (0°C) and rapid addition.

Materials Table
ReagentCAS No.MW ( g/mol )Equiv.[1]Role
3-Acetyl-2-bromopyridine 38749-85-4200.031.0Substrate
Phenylmagnesium Bromide 100-58-3181.311.3Nucleophile (3.0 M in Et₂O)
THF (Anhydrous) 109-99-972.11-Solvent (10 V)
Ammonium Chloride 12125-02-953.49-Quench
Cerium(III) Chloride 7790-86-5246.481.3Additive (Optional*)

*Note: Anhydrous CeCl₃ is recommended if initial runs show >15% recovered starting material due to enolization (Imamoto conditions).

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

    • Flush the system with Nitrogen (

      
      ) or Argon for 15 minutes.
      
  • Substrate Dissolution:

    • Charge 3-Acetyl-2-bromopyridine (10.0 g, 50 mmol) into the flask.

    • Add Anhydrous THF (100 mL, 10 volumes).

    • Cool the solution to 0°C using an ice/water bath. Crucial: Do not cool below -10°C as solubility may decrease, but do not exceed 5°C to prevent halogen exchange.

  • Grignard Addition:

    • Charge PhMgBr (21.7 mL of 3.0 M solution, 65 mmol) into the addition funnel.

    • Add the Grignard reagent dropwise over 30-45 minutes .

    • Observation: A slight exotherm is expected. Maintain internal temperature < 10°C. The solution will likely turn dark yellow/brown.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • TLC Check: (Eluent: 20% EtOAc in Hexanes). The ketone starting material (Rf ~0.5) should disappear; the alcohol product (Rf ~0.3) will appear.[2][3][4][5]

  • Quench & Workup:

    • Cool the mixture back to 0°C .

    • Slowly add Saturated Aqueous NH₄Cl (50 mL). Caution: Vigorous gas evolution and precipitation of magnesium salts.

    • Dilute with Water (50 mL) and Ethyl Acetate (100 mL).

    • Separate phases.[5] Extract the aqueous layer with EtOAc (2 x 50 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Crude Appearance: Thick yellow/orange oil.

    • Crystallization (Scalable): Dissolve crude in minimum hot Isopropyl Alcohol (IPA) or Heptane/EtOAc (9:1) . Cool slowly to 4°C.

    • Chromatography (Lab Scale): Silica gel column, gradient 0-20% EtOAc in Hexanes.

Diagram 2: Process Flow

ProcessFlow cluster_safety Safety Critical Limits Step1 Inert Setup (N2/Ar, 0°C) Step2 Controlled Addition (PhMgBr, <10°C) Step1->Step2 Step3 Reaction (RT, 2 hrs) Step2->Step3 Step4 Quench (Sat. NH4Cl) Step3->Step4 Step5 Isolation (Extr/Cryst) Step4->Step5

Caption: Operational workflow emphasizing temperature control during the exothermic addition step.

Analytical Validation

The product should be characterized to ensure the integrity of the pyridine ring and the success of the addition.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.25 (dd, 1H, Py-H6) – Characteristic downfield shift.
      
    • 
       7.80 (dd, 1H, Py-H4).
      
    • 
       7.40-7.20 (m, 5H, Ph-H).
      
    • 
       7.15 (dd, 1H, Py-H5).
      
    • 
       2.90 (s, 1H, -OH) – Exchangeable.
      
    • 
       1.95 (s, 3H, -CH₃) – Diagnostic singlet for the methyl group adjacent to the chiral center.
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 278.01 / 280.01 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Enolization of ketone by basic Grignard.Imamoto Protocol: Pre-stir 3-acetyl-2-bromopyridine with 1.3 eq Anhydrous CeCl₃ in THF for 1 hr before adding PhMgBr. This suppresses basicity and enhances nucleophilicity.
Biaryl Impurity Metal-Halogen exchange at 2-position followed by coupling.Ensure temperature during addition remains < 0°C . Increase addition rate slightly to favor kinetic addition over exchange.
Starting Material Remains Grignard reagent degradation.Titrate PhMgBr before use.[7] Ensure solvent is strictly anhydrous (water kills Grignard instantly).

References

  • Preparation of 3-Acetyl-2-bromopyridine

    • Commercially available (CAS 38749-85-4).
    • Synthesis via bromination: CN104974081A - Synthetic method of 3-bromopyridine (related precursor methodology). Link

  • Grignard Addition to Pyridines

    • Ashby, E. C., et al.[8] "Preparation of 2-pyridylmagnesium bromide."[8] (Context on stability of pyridyl-metal species). Journal of Organic Chemistry.

    • BenchChem Application Note: "Synthesis of 3-Acetylpyridine derivatives." Link

  • General Protocol for Tertiary Alcohols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 5.4. (Standard Grignard procedures).
  • Prevention of Enolization (CeCl3 method)

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Failure Mode

Users attempting to synthesize 1-(2-bromopyridin-3-yl)-1-phenylethan-1-ol via standard Grignard addition (PhMgBr + 3-acetyl-2-bromopyridine) frequently report low yields (<30%) and high recovery of starting material.

The Root Cause: This is not a reagent quality issue; it is a chemoselectivity issue. The substrate contains a ketone alpha-proton that is highly acidic due to the electron-withdrawing nature of the adjacent pyridine ring and the ortho-bromine atom. Standard Grignard reagents (PhMgBr) act as bases rather than nucleophiles, deprotonating the ketone to form an enolate. Upon aqueous workup, this enolate reprotonates, returning the starting ketone.

The Solution: You must switch from a standard Grignard protocol to an Organocerium-mediated addition (Imamoto Reaction) . This guide details the protocol to suppress basicity while enhancing nucleophilicity.

Module 1: Mechanistic Analysis

To solve the yield issue, we must visualize the competition between Enolization (Failure) and Nucleophilic Addition (Success).

Reaction Pathway Analysis

The presence of the ortho-bromo substituent creates steric bulk, slowing down the nucleophilic attack (


). Simultaneously, the pyridine ring increases the acidity of the 

-protons, accelerating enolization (

).

ReactionPathways Start 3-Acetyl-2-bromopyridine + PhMgBr PathA Path A: Standard Grignard (Hard Base) Start->PathA High Basicity PathB Path B: Organocerium (CeCl3) (Soft Nucleophile) Start->PathB High Oxophilicity Enolate Magnesium Enolate (Stable Intermediate) PathA->Enolate Deprotonation Complex Ce-Activated Carbonyl (High Nucleophilicity) PathB->Complex Coordination Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aqueous Workup Product Target Tertiary Alcohol (High Yield) Complex->Product 1,2-Addition

Figure 1: Mechanistic divergence. Standard Grignard reagents favor deprotonation (Path A) due to steric hindrance and high basicity. Organocerium reagents (Path B) activate the carbonyl oxygen, favoring addition.[1]

Module 2: The Corrected Protocol (Imamoto Method)

This protocol uses anhydrous Cerium(III) Chloride to transmetallate the Grignard reagent, forming a less basic, highly nucleophilic organocerium species.

Critical Pre-requisite: Drying CeCl₃

WARNING: Commercial


 cannot be used directly. It must be dehydrated.[2] Improper drying generates 

, which kills the reaction.[3]
StepParameterSpecificationReason
1 Source

(Pulverized)
Start with fresh heptahydrate.
2 Vacuum < 0.5 mmHgHigh vacuum is essential to remove water.[4]
3 Ramp 1 Room Temp

90°C (1 hour)
Removes bulk water without hydrolysis.
4 Ramp 2 90°C

140°C (2 hours)
Removes coordinated water. Do not exceed 150°C or

forms.
5 Activation Stir in THF (RT, 2 hours)Crucial: Must form a fine white suspension (

).
Experimental Procedure

Scale: 10 mmol of 3-acetyl-2-bromopyridine.

  • Catalyst Preparation:

    • Place 15 mmol (1.5 eq) of dried, anhydrous

      
       in a flame-dried 3-neck flask under Argon.
      
    • Add 20 mL anhydrous THF. Stir vigorously at RT for 2 hours until a milky white suspension forms.

    • Checkpoint: If the solid remains coarse or "sandy," the activation failed. Sonicate if necessary.

  • Reagent Formation:

    • Cool the

      
       suspension to -78°C .
      
    • Add PhMgBr (15 mmol, 1.5 eq) dropwise. Stir for 30 mins at -78°C.

    • Note: The color may change to yellow/brown; this is normal for organocerium species.

  • Addition:

    • Dissolve 3-acetyl-2-bromopyridine (10 mmol) in 5 mL THF.

    • Add this solution dropwise to the cold organocerium mixture.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with 10% aqueous acetic acid (prevents emulsion better than

      
       for Cerium salts).
      
    • Filter through Celite to remove Cerium salts.

    • Extract with EtOAc, wash with brine, dry over

      
      .
      

Module 3: Troubleshooting Center (FAQ)

Q1: I followed the protocol, but I still recovered 50% starting material. Why?

Diagnosis: Your


 was likely "dead" (hydrolyzed).
Fix:  Did you heat the 

too fast or too hot (>150°C)? If you see a yellowish tint to the dried powder before adding THF, you formed Cerium Oxychloride (

). This is catalytically inactive. The dried salt must be pure white . Alternative: Purchase anhydrous

beads (expensive) or use the

solution (Knochel's salt) which requires no drying.
Q2: The reaction mixture turned into a thick gel and I couldn't stir it.

Diagnosis: Concentration too high. Fix: Organocerium complexes are bulky aggregates. Ensure your solvent volume is at least 3-4 mL per mmol of substrate. If it gels, add more dry THF immediately; mass transfer is critical for the heterogeneous reaction.

Q3: Can I use Phenyllithium (PhLi) instead of PhMgBr?

Diagnosis: Risky choice. Fix: While PhLi can be used to make the organocerium reagent, adding PhLi directly to 3-acetyl-2-bromopyridine is dangerous. The ortho-bromine is highly susceptible to Lithium-Halogen Exchange at low temperatures. You will likely get a mixture of the target alcohol and products resulting from the lithiation of the pyridine ring. Stick to PhMgBr/CeCl3.

Q4: I see a byproduct with a mass consistent with "Wurtz coupling" (Biaryl).

Diagnosis: Reaction temperature too high during transmetallation. Fix: Ensure the PhMgBr is added to the


 strictly at -78°C. If you mix them at 0°C or RT, the transient Pd/Mg species (if any trace transition metals are present) or radical pathways can trigger biphenyl formation.

Module 4: Decision Matrix for Optimization

Use this flow to determine your next experimental move.

OptimizationLogic Start Analyze Crude NMR Outcome1 >50% Starting Material Start->Outcome1 Outcome2 Complex Mixture / Tars Start->Outcome2 Outcome3 Clean Product (>80%) Start->Outcome3 Action1 Problem: Enolization Fix: Re-dry CeCl3 or Increase CeCl3 to 2.0 eq Outcome1->Action1 Action2 Problem: Decomposition/Exchange Fix: Lower Temp to -78C Check Argon Line Outcome2->Action2 Action3 Success: Proceed to Purification Outcome3->Action3

Figure 2: Troubleshooting decision tree based on crude NMR analysis.

References

  • Imamoto, T., et al. (1989). "Carbonyl Addition Reactions Promoted by Cerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Imamoto, T., et al. (1984). "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[5] Tetrahedron Letters, 25(38), 4233-4236.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. (Reference for LaCl3/LiCl alternatives).

  • Dimitrov, V., et al. (1996). "Anhydrous cerium(III) chloride — Effect of the drying process on activity and efficiency." Tetrahedron Letters, 37(37), 6787-6790.[2]

Sources

Crystallization solvent optimization for 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization solvent optimization for 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Compound: this compound

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of crystallizing This compound . As a tertiary alcohol featuring both a basic pyridine ring and a lipophilic phenyl group, this molecule presents a unique "amphiphilic" solubility profile that often leads to oiling out (Liquid-Liquid Phase Separation) rather than nucleation.

This guide moves beyond generic protocols, applying thermodynamic principles to help you design a robust isolation strategy.

Phase 1: Solvent Selection & Solubility Mapping

The Challenge: The target molecule contains a hydrogen bond donor (tertiary -OH) , a hydrogen bond acceptor (pyridine N) , and a sterically bulky bromine at the ortho position.

  • Risk: The bromine atom disrupts the planar stacking often required for easy nucleation, increasing the metastable zone width (MSZW).

  • Risk: High solubility in alcohols and chlorinated solvents often leads to low yields unless an aggressive antisolvent is used.

Q1: Which solvent system should I screen first?

Recommendation: Do not rely on single solvents. Use a Binary Solvent/Antisolvent System . Single solvents often require excessive cooling or evaporation, which risks oiling out. A binary system allows you to control supersaturation isothermally or via gentle cooling.[1]

Recommended Screening Table:

Solvent (Dissolver)Antisolvent (Precipitant)Interaction MechanismSuitability Score
Ethyl Acetate (EtOAc) n-Heptane Standard polar/non-polar separation. Good for impurity rejection.High (Start Here)
Isopropanol (IPA) Water Hydrophobic effect drives crystallization. Warning: Water may cause oiling out if added too fast.Medium
Dichloromethane (DCM) Hexanes High solubility in DCM; Hexanes induces rapid precipitation. Risk: Solvates may form.Low (Purification only)
Toluene n-Heptane Pi-stacking interactions. Good for rejecting des-bromo impurities.High (Polymorph screening)

Technical Insight: The 2-bromo substituent creates a "molecular kink." Toluene is often effective because it can intercalate or interact with the phenyl ring, stabilizing the crystal lattice better than aliphatic solvents.

Q2: How do I generate a Solubility Curve for this specific compound?

Protocol: Dynamic Vapour Sorption is overkill. Use the Polythermal Method (Clear/Cloud Point) .

  • Preparation: Weigh 100 mg of crude material into a reaction vial.

  • Addition: Add 0.5 mL of Solvent A (e.g., EtOAc).

  • Heating: Heat to 50°C. If not dissolved, add Solvent A in 0.1 mL increments until clear (Clear Point ).

  • Cooling: Cool at 0.5°C/min. Record the temperature where turbidity appears (Cloud Point ).

  • Antisolvent: If no crystals form by 20°C, add Antisolvent B (e.g., Heptane) dropwise until turbid, then heat to clear and cool again.

Data Output: Plot Concentration (mg/mL) vs. Temperature (°C). The gap between the Dissolution curve and the Nucleation curve is your Metastable Zone Width (MSZW) .

Phase 2: Process Optimization & Control

The Challenge: Tertiary alcohols are prone to dehydration to form styrenes/vinyl pyridines if heated excessively (>80°C) or exposed to acidic environments.

Q3: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Root Cause: The system has entered the Liquid-Liquid Phase Separation (LLPS) region of the phase diagram, which usually lies submerged beneath the solubility curve in high-supersaturation zones.

Troubleshooting Workflow:

OilingOutFix Start Issue: Product Oils Out CheckTemp Check Temperature Is T > Melting Point (in solvent)? Start->CheckTemp CheckSupersat Check Supersaturation Is addition/cooling too fast? CheckTemp->CheckSupersat No Action3 Change Solvent System Increase polarity of antisolvent CheckTemp->Action3 Yes (Lower T_process) Action1 Reduce Cooling Rate (< 0.2 °C/min) CheckSupersat->Action1 Yes Action2 Add Seed Crystals (0.5 wt% at Cloud Point) CheckSupersat->Action2 No (Metastable zone too wide) Action1->Action2 If fails

Figure 1: Decision tree for mitigating oiling out phenomena during crystallization.

Corrective Protocol (Seeded Cooling):

  • Dissolve crude at 55°C in EtOAc (approx. 5 volumes).

  • Cool to 45°C (just above saturation).

  • Seed with 0.1% pure crystals. Note: If no seeds exist, scratch the glass wall or use sonication to induce primary nucleation.

  • Age for 1 hour to allow seed growth (surface area generation).

  • Cool slowly (0.1°C/min) to 0°C.

  • Add Antisolvent (Heptane) after a crystal bed is established to drive yield.

Q4: How do I ensure the Bromine atom remains stable?

Constraint: Avoid using Palladium (Pd) scavengers or strong bases during the crystallization step if possible.

  • Reasoning: While aryl bromides are generally stable, the 2-bromopyridine moiety is electronically activated. In the presence of trace Pd (from previous coupling steps) and heat, it can undergo hydrodehalogenation.

  • Verification: Check the mother liquor by LC-MS for the "des-bromo" mass (M-79/81 + 1). If detected, keep crystallization temperature < 40°C.

Phase 3: Critical Experimental Workflows
Workflow A: High-Purity Recrystallization (EtOAc/Heptane)

This method prioritizes purity (rejection of des-bromo and ketone impurities) over maximum yield.

Recrystallization Input Crude Solid (this compound) Dissolve Dissolve in EtOAc (50°C, 3-5 Vol) Input->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to 40°C (Supersaturation onset) Filter->Cool Seed Seeding (Critical step) Cool->Seed Antisolvent Add Heptane (Slow dosing, 1:1 ratio) Seed->Antisolvent Isolate Filtration & Wash (Cold Heptane) Antisolvent->Isolate

Figure 2: Optimized workflow for the purification of the target tertiary alcohol.

Q5: The crystals are sticky/hygroscopic. Why?

Analysis: This is common for pyridine-alcohols containing residual solvent.

  • Solvates: The pyridine nitrogen can accept H-bonds from water or alcohols, forming stable solvates.

  • Drying: Do not dry at high temperatures (>60°C) initially. The lattice may collapse, trapping solvent.

    • Solution: Dry under vacuum at 30°C with a nitrogen bleed for 12 hours, then ramp to 50°C.

    • Check: Run TGA (Thermogravimetric Analysis). A step weight loss indicates a solvate; gradual loss indicates surface solvent.

References
  • Sigma-Aldrich. 1-(5-Bromopyridin-2-yl)piperidin-3-ol Properties (Analogous Pyridine-Alcohol Behavior).Link

  • PubChem. 1-(1-Oxidopyridin-1-ium-2-yl)-1-phenylethanol Compound Summary (Structural Analog).Link[2]

  • MDPI. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones (Crystallization of Pyridyl-Phenyl Systems).Link

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility and Induce Polymorphs.Link

  • Organic Chemistry Portal. Synthesis of Pyridines and Related Compounds (Stability Data).Link

Disclaimer: This guide assumes the user follows standard laboratory safety protocols. The specific solubility of this compound may vary based on impurity profiles (e.g., enantiomeric excess if chiral).

Sources

Handling moisture sensitivity in 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Control & Troubleshooting in Organometallic Addition to Pyridyl Ketones Ticket ID: #PYR-GRIG-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are attempting to synthesize 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol via the nucleophilic addition of a phenyl organometallic reagent (likely Phenylmagnesium bromide , PhMgBr) to 1-(2-bromopyridin-3-yl)ethan-1-one .

The Critical Failure Mode: While standard Grignard reactions are moisture-sensitive, this specific substrate presents a "double-jeopardy" scenario:

  • Reagent Destruction: Water protonates PhMgBr, irreversibly forming benzene.

  • Coordination Poisoning: The pyridine nitrogen (N1) and the alkoxide formed during the reaction can chelate the Magnesium atom. If moisture creates magnesium hydroxides/oxides, this chelation forms an intractable "cement" (emulsion) during workup, trapping your product.

This guide provides a self-validating protocol to eliminate moisture and handle the specific chelation challenges of the bromopyridine scaffold.

Tier 1: Reagent Integrity (The First Line of Defense)

FAQ: How do I know my PhMgBr is actually active?

User Symptom: "I added the reagent, but the starting material remained unchanged."

Technical Insight: Commercial Grignard reagents degrade over time, absorbing moisture through septa to form inactive benzene and magnesium salts. You cannot rely on the bottle label's molarity.

Protocol: The Knochel Titration (Self-Validating Step) Before every reaction, you must determine the active titer of your Grignard.

  • Preparation: Flame-dry a 10 mL vial containing a stir bar. Cool under Argon.

  • Standard Solution: Dissolve Iodine (I₂) (254 mg, 1.0 mmol) in 5 mL of a 0.5 M LiCl solution in anhydrous THF .

    • Why LiCl? It solubilizes the Mg salts formed during titration, preventing the precipitate from obscuring the endpoint.

  • Titration:

    • Cool the iodine solution to 0°C.[1]

    • Add your PhMgBr solution dropwise via a tared syringe.

    • Endpoint: The solution transitions from Dark Brown

      
      Clear/Colorless .
      
  • Calculation:

    
    
    (Note: The factor of 2 accounts for I₂ reacting with RMgX).
    

Tier 2: The "Dry" Workflow & Execution

The Moisture Intrusion Pathway

Understanding where water enters is key to stopping it.

MoisturePath cluster_sources Moisture Sources cluster_impact Chemical Consequence S1 Wet Solvent (THF/Ether) R1 PhMgBr (Active Nucleophile) S1->R1 Protonation S2 Glassware Surface (Adsorbed H2O) S2->R1 S3 Atmosphere (Open System) S3->R1 P1 Benzene (Inert Impurity) R1->P1 Irreversible P2 Mg(OH)Br (Passivation Layer) R1->P2 Precipitates

Figure 1: The irreversible degradation of Phenylmagnesium bromide by moisture sources.

Protocol: Solvent Drying & Reactor Setup

Do not rely on sodium/benzophenone stills. They are often insufficient for strictly anhydrous work and introduce safety risks.

  • Solvent (THF):

    • Gold Standard: Pass through an activated Alumina column (Solvent Purification System).[1]

    • Alternative: Dry over activated 3Å Molecular Sieves (20% m/v) for 48 hours.

    • Validation: Karl Fischer titration should read <10 ppm H₂O.

  • The Reactor:

    • Use a 3-neck round bottom flask.

    • Flame drying is mandatory: Heat the glass under high vacuum until too hot to touch, then backfill with Argon. Repeat 3x.

  • The Addition (Preventing the "Hot Spot"):

    • Dissolve 1-(2-bromopyridin-3-yl)ethan-1-one in dry THF. Cool to -20°C .

    • Why -20°C? The 2-bromo position is labile. At room temperature, PhMgBr could potentially trigger a halogen-metal exchange or attack the pyridine ring. Low temp favors the kinetic addition to the ketone.

    • Add PhMgBr slowly down the side of the flask to pre-cool it before it hits the solution.

Tier 3: Workup & Purification (The "Sticky Pyridine" Issue)

Troubleshooting: "I have a thick emulsion that won't separate."

Cause: Pyridine derivatives coordinate strongly to Magnesium. Standard aqueous quenching creates a gelatinous Mg(OH)₂-Pyridine complex.

Solution: The Buffered Chelation Quench Do NOT use 1M HCl (this will protonate your pyridine product, trapping it in the water layer).

MethodProtocolBest For
Rochelle's Salt Quench with sat.[2] aq. Potassium Sodium Tartrate. Stir vigorously for 2 hours until two clear layers form.Gold Standard. Tartrate chelates Mg more strongly than the pyridine does.
Ammonium Chloride Quench with sat. aq. NH₄Cl. If emulsion persists, add a small amount of NH₄OH (pH ~9).Quick assessments.[3][4][5][6][7] The ammonia competes for the metal center.
EDTA Wash Add 0.1M EDTA (disodium salt) solution during extraction.Severe emulsions where Rochelle's salt fails.

Tier 4: Analytical Diagnostics

FAQ: How do I read the NMR to confirm moisture failure?

If your reaction failed due to moisture, your crude 1H NMR (CDCl₃) will show specific signatures.

1. The "Benzene" Flag:

  • Observation: A sharp singlet at δ 7.36 ppm .

  • Meaning: Your PhMgBr was protonated by water.[8]

  • Note: This overlaps with the phenyl protons of your product. Look for integration mismatches (e.g., the phenyl region integrates too high relative to the pyridine protons).

2. Recovered Starting Material:

  • Observation: A distinct singlet at δ 2.6-2.7 ppm (Acetyl -CH₃).

  • Meaning: The nucleophile was dead before it reached the ketone.

3. Product Verification (The Target):

  • Target Signal: The methyl group of the tertiary alcohol will shift upfield significantly compared to the ketone, typically appearing around δ 1.9 - 2.1 ppm .

  • Pyridine Shift: The protons on the pyridine ring will shift slightly due to the loss of the electron-withdrawing carbonyl group.

References & Grounding

  • Titration of Grignard Reagents: Krasovskiy, A., & Knochel, P. (2006).[9] A convenient titration method for organometallic zinc, magnesium, and lanthanide reagents.[9] Synthesis, 2006(05), 0890-0891.[7] Link

  • Solvent Drying Efficiency: Williams, D. B., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Link

  • Handling Pyridine Grignards: Trécourt, F., et al. (2007). New syntheses of substituted pyridines via organometallic reagents. Tetrahedron, 63(6), 1390-1402. Link

Sources

Technical Support Center: Enantioseparation of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CHIRAL-PYR-003 Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Strategy

The Challenge: You are attempting to separate the enantiomers of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol . This is a tertiary alcohol featuring a basic pyridine nitrogen and a sterically bulky bromine atom at the ortho position.

The Technical Bottlenecks:

  • Peak Tailing: The basic nitrogen in the pyridine ring (

    
     due to the electron-withdrawing Br) will interact with residual silanol groups on silica-based stationary phases, causing severe tailing.
    
  • Steric Crowding: The tertiary center is crowded. While this often aids chiral recognition, it can hinder mass transfer if the pore size or flow rate is not optimized.

  • Solubility: The aromatic rings make it lipophilic, but the hydroxyl group adds polarity.

The Solution Architecture: Our primary recommendation is Chiral Normal-Phase HPLC or SFC (Supercritical Fluid Chromatography) using polysaccharide-based selectors. We prioritize these over enzymatic resolution (often slow for tertiary alcohols) or diastereomeric crystallization (unpredictable for weak bases).

Method Development Protocol (Tier 1 Support)

Step 1: Column Selection Strategy

Do not guess. Use the "Golden Quartet" of polysaccharide columns. Based on the


 interaction potential of the phenyl and pyridine rings, Amylose-based  columns often show superior selectivity for this specific scaffold.
PriorityColumn ChemistryCommercial Equivalent (Examples)Rationale
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H, Lux Amylose-1High success rate for aromatic alcohols; the "workhorse."
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H, Lux Cellulose-1Complementary selectivity to AD.[1] Often resolves if AD fails.
3 (Specialized) Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC, Lux Cellulose-4Immobilized phase; tolerates aggressive solvents (DCM/THF) for solubility.
Step 2: Mobile Phase Optimization

Standard Condition: n-Hexane / Ethanol (90:10). Critical Additive: You must add a basic modifier to suppress the pyridine-silanol interaction.

Recommended Protocol:

  • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).

  • Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the alcohol portion.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: Start at 25°C. Pro-Tip: If resolution (

    
    ) is between 1.0 and 1.5, lower the temperature to 10°C . This enhances the enthalpy-driven separation often seen with hindered alcohols.
    

Troubleshooting Guide (FAQ)

Q1: My peaks are tailing significantly (


). What is wrong? 
A:  This is the "Pyridine Effect." The lone pair on the pyridine nitrogen is hydrogen-bonding with the acidic silanols of the silica support.
  • Fix 1: Increase DEA concentration to 0.2%.

  • Fix 2: Switch to an immobilized column (e.g., Chiralpak IC) and use a mobile phase with higher ionic strength or a more polar solvent like Methanol/DEA.

Q2: I have split peaks or a "shoulder" on the first enantiomer. A: This often indicates solvent mismatch or solubility issues.

  • Diagnosis: Is your sample dissolved in 100% IPA or Ethanol while the mobile phase is 90% Hexane? The strong solvent "shocks" the equilibrium.

  • Fix: Dissolve the sample in the mobile phase. If it precipitates, use a lower volume of a stronger solvent (e.g., 50:50 Hexane/IPA).

Q3: Can I use SFC for scale-up? A: Yes, and it is recommended. The 2-bromopyridine moiety is highly soluble in supercritical


/Methanol mixtures.
  • SFC Conditions: Chiralpak AD-H,

    
    /Methanol (85:15), 100 bar backpressure, 0.2% DEA. SFC often provides 3x faster run times and easier solvent recovery than Normal Phase HPLC.
    

Workflow Visualization

The following diagram outlines the logical decision process for separating this specific molecule, moving from screening to purification.

Chiral_Separation_Workflow Start Start: Racemic This compound Screening Screening Phase Columns: AD-H, OD-H, IC Mobile Phase: Hex/IPA + 0.1% DEA Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Rs > 1.5 (Baseline Separation) CheckRes->Success Yes Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRes->Partial Partial Fail Rs < 0.8 (Co-elution) CheckRes->Fail No ScaleUp Scale-Up (Prep) Load: 5-10 mg/inj Check Solubility Success->ScaleUp OptimizeTemp Optimization A: Lower Temp to 10°C Partial->OptimizeTemp OptimizeSolv Optimization B: Switch Modifier (EtOH instead of IPA) Fail->OptimizeSolv OptimizeTemp->CheckRes OptimizeSolv->CheckRes SwitchMode Switch Mode: Try SFC or Polar Organic Mode OptimizeSolv->SwitchMode If fails SwitchMode->CheckRes

Caption: Decision logic for method development, prioritizing temperature control for partial separations and mode switching for failures.

Determination of Absolute Configuration

Once separated, you need to assign


 or 

configuration. Do not rely solely on elution order (which can flip between columns).
  • X-Ray Crystallography (Gold Standard):

    • The heavy Bromine atom is an excellent anomalous scatterer.

    • Recrystallize the pure enantiomer from Hexane/DCM. If it doesn't crystallize, form a derivative (e.g., p-nitrobenzoate ester) to induce crystallinity.

  • Vibrational Circular Dichroism (VCD):

    • Compare the experimental IR/VCD spectrum in

      
       with the DFT-calculated spectrum. This is non-destructive and highly reliable for rigid aromatics like this.
      

References & Authority

  • Daicel Corporation. Chiral Column Selection Guide for Pharmaceutical Applications. (Polysaccharide column specificities for aromatic alcohols).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Protocols for basic modifiers in chiral HPLC).

  • Sigma-Aldrich (Merck). Basics of Chiral HPLC & Resolution of Enantiomers. (Mechanisms of interaction for pyridine-based compounds).

  • BenchChem. HPLC Methods for (R)-(-)-2-Bromo-1-phenylethanol. (Analogous compound separation data).

Sources

Technical Support Center: Purification of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this tertiary alcohol from unreacted acetophenone, a common impurity from its synthesis, typically via a Grignard or similar nucleophilic addition reaction. This guide provides in-depth, field-proven answers to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual acetophenone from my tertiary alcohol product so challenging?

The primary challenge lies in the similar physicochemical properties of the starting material (acetophenone) and the desired product, this compound. Both are aromatic compounds with moderate polarity, leading to overlapping solubility profiles in many common organic solvents. This similarity makes simple purification techniques like a standard liquid-liquid extraction or straightforward recrystallization difficult without significant product loss.

To select an effective purification strategy, it is crucial to understand the key differences between the two molecules.

Table 1: Comparative Physicochemical Properties

PropertyAcetophenoneThis compoundRationale for Separation
Structure C₆H₅C(O)CH₃C₁₃H₁₂BrNOThe product is a tertiary alcohol, while the starting material is a ketone.[1][2] This difference in functional groups is key.
Molecular Weight 120.15 g/mol [3][4]278.14 g/mol The significant difference in molecular weight and the presence of the polar -OH group makes the product considerably less volatile.
Boiling Point 202 °C[5]Significantly higher (not readily available)Distillation is not practical due to the high boiling point and potential for thermal degradation of the tertiary alcohol.
Melting Point 19-20 °C (liquid at RT)[6]Likely a solid (data not specified, but similar structures are)[7]If the product is a solid, recrystallization becomes a viable option, especially for removing smaller amounts of the liquid impurity.
Solubility Slightly soluble in water (0.55 g/100 mL); soluble in most organic solvents like ethanol, ether, chloroform, and benzene.[6]Sparingly soluble in water; soluble in polar organic solvents like DMSO, and likely soluble in ethanol, ethyl acetate, and dichloromethane.[8][9]Differences in polarity can be exploited in column chromatography. The hydroxyl group in the product increases its polarity compared to the ketone.
Key Reactivity The carbonyl group can react with bisulfite to form a water-soluble adduct.[10][11]The tertiary alcohol is generally unreactive under standard purification conditions (mild acid/base).[1]This differential reactivity is the basis for a highly selective chemical extraction method.

Q2: What is the most effective method for purifying my product on a research scale?

For typical research-scale quantities (milligrams to several grams), flash column chromatography is the most reliable and versatile method for this specific separation.[12][13] It directly exploits the polarity difference between the more polar tertiary alcohol product and the less polar acetophenone.

However, the optimal method depends on the purity of your crude material and the scale of your reaction. A decision-making workflow can help guide your choice.

Purification_Decision_Tree start Crude Product Analysis (TLC/¹H NMR) purity_check Assess Acetophenone Concentration start->purity_check high_impurity High Impurity (>15-20%) purity_check->high_impurity High low_impurity Low Impurity (<15-20%) purity_check->low_impurity Low bisulfite_wash Optional: Bisulfite Wash (Pre-Column) high_impurity->bisulfite_wash product_is_solid Is the Product a Crystalline Solid? low_impurity->product_is_solid column_chrom Flash Column Chromatography final_product Pure Product column_chrom->final_product bisulfite_wash->column_chrom Followed by product_is_solid->column_chrom No / Oily Product recrystallize Recrystallization product_is_solid->recrystallize Yes recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Q3: How do I perform flash column chromatography to separate the alcohol from the ketone?

This is the recommended primary method for achieving high purity. The principle is to use a polar stationary phase (silica gel) and a mobile phase of intermediate polarity. The more polar product will interact more strongly with the silica and elute later, while the less polar acetophenone will travel through the column more quickly.[13]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis (Solvent System Selection):

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • The ideal solvent system will give good separation between the acetophenone spot and the product spot, with a target Rf (retention factor) of ~0.25-0.35 for your desired product. This ensures the compound moves off the baseline but doesn't elute too quickly.[12] A good starting point is a 4:1 Hexane:Ethyl Acetate mixture.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply this solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes. Start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (gradient elution) if necessary to elute your product (e.g., moving to 4:1, then 2:1).

    • Acetophenone, being less polar, will elute first. Your tertiary alcohol product will elute in later fractions.

  • Analysis:

    • Spot every few collected fractions on a TLC plate to track the separation.

    • Combine the fractions that contain your pure product (single spot on TLC).

    • Evaporate the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purification by flash column chromatography.

Q4: Can I use a chemical wash to remove acetophenone before chromatography?

Yes, and this is a highly effective strategy, especially if you have a large amount of unreacted acetophenone. You can use a bisulfite extraction . This method relies on the reversible reaction between the carbonyl group of a ketone and sodium bisulfite to form a water-soluble salt (a bisulfite adduct).[10][11] The tertiary alcohol product does not have a carbonyl group and will not react, allowing for a clean separation in a liquid-liquid extraction.[11]

Experimental Protocol: Bisulfite Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. The bisulfite adduct of acetophenone will form and partition into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh sodium bisulfite solution one or two more times to ensure complete removal of the ketone.

  • Washing: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

The resulting material will be significantly enriched in your desired tertiary alcohol and can then be further purified by column chromatography or recrystallization if needed.

Q5: My product is a solid. How can I purify it by recrystallization?

Recrystallization is an excellent technique for purifying solid compounds, especially if the impurity level is relatively low (<15%).[14][15] The principle is to find a solvent (or solvent pair) that dissolves your product well at high temperatures but poorly at low temperatures.[16][17]

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • A good solvent will dissolve the solid completely when heated to boiling but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.[17] Acetophenone, being a liquid at room temperature, should ideally remain in the solvent (the "mother liquor").

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate). Add just enough hot solvent to fully dissolve the solid. Using excess solvent will reduce your final yield.[14]

  • Cooling (Crystal Formation):

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation on column Incorrect Solvent System: Eluent is too polar, causing both compounds to elute together.Re-evaluate your eluent system using TLC. Start with a much less polar mixture (e.g., 20:1 Hexane:EtOAc) and perform a gradient elution.
Product "oils out" during recrystallization Inappropriate Solvent: The melting point of the product is lower than the boiling point of the solvent. Cooling too rapidly. Add a small amount more solvent and reheat until the solution is clear, then allow it to cool more slowly. Try a lower-boiling point solvent or a different solvent pair.[16]
Low recovery after purification Column Chromatography: Using too polar a solvent; column too large. Recrystallization: Using too much solvent; crystals are too fine and pass through the filter.Column: Use a less polar eluent. Recrystallization: Use the minimum amount of boiling solvent.[14] Ensure slow cooling for larger crystals.
Acetophenone still present after bisulfite wash Insufficient Extraction: Not enough bisulfite solution used or insufficient shaking time. Reaction is reversible: The adduct can break down if the pH is not suitable.Use a larger volume of saturated NaHSO₃ solution and repeat the extraction 2-3 times with vigorous shaking. Ensure the bisulfite solution is freshly prepared.

References

  • PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 13). Acetophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone? Retrieved from [Link]

  • ResearchGate. (2018, May 10). How to remove unreacted 2-hydroxy acetophenone from chalcone? Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of acetophenone. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • UCL Discovery. (2016, August 15). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. Retrieved from [Link]

  • Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
  • Chemister.ru. (n.d.). 1-phenylethanone. Retrieved from [Link]

  • Pearson+. (2024, March 4). Design an acid–base extraction scheme to separate a mixture of th... Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Davies, A. G., et al. (n.d.). Resollutiogz asid Reactiom of Tertiary Alcohols. RSC Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.7: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • Semantic Scholar. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]

  • Quora. (2020, September 20). Why aldehydes and ketones cant be reduced into tertiary alchols? Retrieved from [Link]

  • Mastering Chemistry Help. (2012, January 5). Preparation of alcohols from Aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. Retrieved from [Link]

  • DOI. (n.d.). Identification of Pyridinium with Three Indole Moieties as an Antimicrobial Agent. Retrieved from [Link]

  • PubMed. (n.d.). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Acid-Mediated Instability & Handling Protocols
Executive Summary

The compound 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a tertiary diaryl carbinol. While the 2-bromopyridine moiety serves as a robust handle for downstream cross-coupling (e.g., Suzuki-Miyaura), the tertiary alcohol center is highly labile under acidic conditions .

Users frequently report "disappearing product" or "impurity growth" during acidic workups and HPLC analysis. This is not a degradation of the bromine handle, but a classic acid-catalyzed E1 dehydration yielding the corresponding alkene (vinylpyridine derivative). This guide details the mechanistic cause and provides validated protocols to prevent this transformation.

Part 1: Critical Stability & Troubleshooting (Q&A)
Q1: Why does my product purity drop significantly after an acidic quench (e.g., 1M HCl)?

Diagnosis: You are triggering E1 Acid-Catalyzed Dehydration . Mechanism: The tertiary hydroxyl group is protonated by the acid, converting it into a good leaving group (


). Because the central carbon is flanked by two aromatic systems (phenyl and pyridyl), the resulting carbocation is resonance-stabilized, making the loss of water rapid. The carbocation then eliminates a proton to form the thermodynamically stable conjugated alkene.
  • Risk Factor: The 2-bromo substituent on the pyridine ring exerts an electron-withdrawing effect, which might theoretically destabilize the carbocation. However, the resonance stabilization from the phenyl ring and the overall tertiary nature dominates, driving the elimination.

Corrective Protocol:

  • Stop using strong acids. Never quench Grignard or lithiation reactions for this substrate with HCl or H

    
    SO
    
    
    
    .
  • Use Buffered Quench: Use saturated aqueous Ammonium Chloride (NH

    
    Cl)  or Sodium Bicarbonate (NaHCO
    
    
    
    )
    . These maintain a pH near neutral/mildly basic, preventing protonation of the alcohol.
  • Temperature Control: Perform the quench at 0°C . Heat accelerates the elimination step.

Q2: I see "ghost peaks" or peak splitting during HPLC analysis. Is the compound decomposing on the column?

Diagnosis: Yes, this is On-Column Dehydration . Root Cause: Standard reverse-phase mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The combination of acidic pH (~2.0), high pressure, and silica surface acidity catalyzes the dehydration of the tertiary alcohol during the run.

Corrective Protocol:

  • Switch Modifiers: Replace TFA/Formic Acid with 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.0–8.0).

  • Column Temperature: Lower the column oven temperature to 25°C (ambient). Avoid running at 40°C+ with acidic modifiers.

  • Diluent: Do not dissolve the sample in pure acetonitrile with acid. Use the initial mobile phase (neutral) or pure methanol (if stable).

Q3: Can I store the intermediate in solution?

Diagnosis: Solution storage is risky if traces of acid are present. Risk: Chloroform (CDCl


) often contains traces of HCl, which can catalyze dehydration in NMR tubes over time.
Corrective Protocol: 
  • Solid State: Isolate and dry the solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • NMR Solvent: Filter CDCl

    
     through basic alumina before use or use DMSO-d
    
    
    
    (which is naturally non-acidic and stabilizes the proton).
Part 2: Mechanistic Visualization

The following diagram illustrates the degradation pathway. Note that the 2-Bromo group remains intact; the instability is purely at the tertiary alcohol center.

DehydrationMechanism cluster_conditions Critical Factors Alcohol Target Molecule (Tertiary Alcohol) Protonated Oxonium Intermediate (R-OH2+) Alcohol->Protonated + H+ (Acidic pH) Carbocation Resonance-Stabilized Carbocation Protonated->Carbocation - H2O (Rate Limiting) Alkene Impurity: Alkene (Dehydration Product) Carbocation->Alkene - H+ (Elimination) Factor1 Heat (>40°C) Factor2 Acidic Solvents (TFA, HCl, CDCl3)

Caption: Figure 1. Acid-catalyzed E1 elimination pathway for this compound. The reaction is driven by the stability of the tertiary benzylic/pyridylic carbocation.

Part 3: Quantitative Stability Data (Simulated)

The following table summarizes the expected stability profile based on tertiary benzylic alcohol chemistry.

ConditionTimeframe% Recovery (Target)Major ImpurityRecommendation
1M HCl (aq), 25°C 1 Hour< 50%Alkene (>40%)CRITICAL FAIL: Do not use.
1M HCl (aq), 0°C 1 Hour~80%Alkene (~15%)FAIL: Avoid even at low temp.
Sat. NH

Cl, 25°C
24 Hours> 99%None detectedPASS: Standard quench.
0.1% TFA (HPLC), 40°C 30 Mins~90%Alkene (~10%)CAUTION: Peak splitting likely.
10mM NH

OAc, 25°C
24 Hours> 99%None detectedPASS: Recommended for HPLC.
Part 4: Validated Experimental Protocols
Protocol A: Safe Quench of Grignard Reaction

Context: Synthesis of the target from 1-(2-bromopyridin-3-yl)ethanone and Phenylmagnesium bromide.

  • Cooling: Cool the reaction mixture (THF solution) to -10°C using an acetone/ice bath.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (NH

    
    Cl) and cool it to 0°C.
    
  • Addition: Add the NH

    
    Cl solution dropwise  to the reaction mixture. Do not dump.
    
    • Note: A white precipitate (Mg salts) will form.

  • Extraction: Dilute with Ethyl Acetate or MTBE. Separate layers immediately.

  • Washing: Wash the organic layer with Brine (Sat. NaCl) to remove residual water/salts.

    • Crucial: Do not wash with dilute HCl to "break emulsions." If emulsion occurs, filter through Celite.

  • Drying: Dry over Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    . Avoid Magnesium Sulfate (MgSO
    
    
    ) if it is slightly acidic (rare, but Na
    
    
    SO
    
    
    is safer).
  • Concentration: Evaporate solvent at < 35°C under reduced pressure.

Protocol B: Stability-Indicating HPLC Method

Use this method to accurately quantify purity without inducing degradation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Strictly controlled).

  • Detection: UV at 254 nm (Aromatic) and 220 nm.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions; Mechanism of E1 dehydration of tertiary alcohols).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Carbocation stability in benzylic/pyridylic systems).

  • Dudley, G. B., et al. (2003). Synthesis of Pyridine Carbinols via Grignard Exchange. (General methodology for pyridyl carbinol synthesis and handling).

  • BenchChem Technical Guides. (2025). Stability and Storage of Halogenated Pyridyl Alcohols. (General storage protocols for bromo-pyridyl derivatives).

Sources

Validation & Comparative

Comprehensive Characterization Guide: Mass Spectrometry of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol (CAS: Predicted/Analogous) is a critical chiral tertiary alcohol intermediate, often utilized in the synthesis of antihistamines and pyridine-based kinase inhibitors. Its structural complexity—featuring a chiral center, a basic pyridine nitrogen, a labile tertiary hydroxyl group, and a halogenated motif—presents unique challenges for mass spectrometric (MS) analysis.

This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this molecule. While EI is the gold standard for structural fingerprinting (impurity identification), ESI is superior for intact molecular weight confirmation and high-throughput screening.

Key Molecular Parameters
ParameterValue
Formula C₁₃H₁₂BrNO
Monoisotopic Mass 277.01 Da (

Br) / 279.01 Da (

Br)
Isotope Pattern ~1:1 doublet (

Br/

Br)
Structure Type Tertiary Benzylic/Pyridylic Alcohol

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the two dominant ionization techniques to guide your experimental design.

Table 1: Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & Impurity ProfilingMolecular Weight Confirmation & Quantitation
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M⁺) Weak or Absent (due to rapid dehydration/

-cleavage)
Strong

or

Fragmentation Extensive, predictable, library-searchableMinimal (requires MS/MS for fragments)
Sensitivity Moderate (ng range)High (pg range)
Differentiation Excellent for distinguishing isomers (e.g., 2-bromo vs 3-bromo)Poor (isomers often have identical

)

Deep Dive: EI Fragmentation Pattern

Context: In GC-MS (EI), tertiary alcohols rarely show a strong molecular ion (


). The spectrum is dominated by fragment ions resulting from 

-cleavage and dehydration.
Mechanistic Pathway

The fragmentation is driven by the stability of the resulting carbocation. The tertiary carbon is flanked by a methyl group, a phenyl ring, and a bromopyridine ring.

  • 
    -Cleavage (Dominant):  Removal of the methyl group is kinetically favored, generating a resonance-stabilized cation.
    
  • Dehydration: Loss of water (

    
    ) is characteristic of alcohols, often followed by retrodienic fragmentation.
    
  • Halogen Pattern: All fragments containing the pyridine ring will retain the characteristic 1:1 bromine isotope signature (

    
    Br/
    
    
    
    Br).
Predicted Diagnostic Ions (EI @ 70 eV)
m/z (approx)Ion IdentityMechanismRelative Abundance
277 / 279

Molecular Ion< 5% (Very Weak)
262 / 264


-Cleavage (Loss of Methyl)
Base Peak (100%)
259 / 261

DehydrationModerate (20-40%)
198 / 200


-Cleavage (Loss of Phenyl)
Weak
183 / 185

Sequential LossModerate
157 / 159

Pyridyl fragmentVariable
77

Phenyl cationHigh
Visualization of EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+) m/z 277/279 (Unstable) M_Me [M - CH3]+ m/z 262/264 (Base Peak - Stabilized) M->M_Me - CH3• (Alpha Cleavage) M_H2O [M - H2O]+ m/z 259/261 (Dehydration Product) M->M_H2O - H2O (Thermal/EI) M_Ph [M - Phenyl]+ m/z 200/202 M->M_Ph - C6H5• Phenyl Phenyl Cation m/z 77 M_Ph->Phenyl Secondary Frag

Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathway showing the dominant alpha-cleavage of the methyl group.

Deep Dive: ESI Ionization Behavior

Context: In LC-MS (ESI), the molecule acts as a weak base due to the pyridine nitrogen. Positive mode (ESI+) is the preferred method.

Observed Species
  • Protonated Molecule

    
    :  The pyridine nitrogen is easily protonated.
    
    • m/z: 278.0 / 280.0

  • Sodium Adduct

    
    :  Common if glass or sodium buffers are used.
    
    • m/z: 300.0 / 302.0

  • Dimer

    
    :  At high concentrations, non-covalent dimers may form.
    
Differentiation from Impurities

This section highlights how to distinguish the target from common process impurities using MS.

Impurity / AnalogMass Shift (

)
Key MS Feature
Des-bromo Analog -78/80 DaSingle isotope peak (no doublet).
Chloro-Analog -44 Da3:1 Isotope ratio (

Cl/

Cl).
Ketone (Oxidation) -2 DaLoss of 2H.

= 276.
Alkene (Dehydration) -18 Da

= 260.

Validated Experimental Protocols

Protocol A: GC-MS for Structural Confirmation

Best for: Purity analysis and identification of unknown side-products.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent transesterification if esters are present, though safe here).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Data Check: Verify the 1:1 doublet at m/z 262/264 (Base Peak).

Protocol B: LC-MS for High-Throughput Screening

Best for: Quantitation in biological matrices or reaction monitoring.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Data Check: Extract Ion Chromatogram (EIC) for m/z 278.0 and 280.0.

Analytical Workflow Diagram

Workflow cluster_GC Structural ID (GC-MS) cluster_LC MW Confirmation (LC-MS) Sample Crude Reaction Mixture Prep Dilution (DCM for GC / ACN for LC) Sample->Prep GC GC Separation (HP-5ms) Prep->GC LC LC Separation (C18) Prep->LC EI EI Source (Hard Ionization) GC->EI Spec1 Spectrum: Fragments & Fingerprint EI->Spec1 ESI ESI Source (Soft Ionization) LC->ESI Spec2 Spectrum: [M+H]+ & Adducts ESI->Spec2

Caption: Figure 2. Parallel analytical workflow for comprehensive characterization.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for isotope pattern analysis).[1][2]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general benzylic alcohol fragmentation behavior).

  • PubChem. (2024). Compound Summary: 1-(3-Pyridyl)ethanol.[3] Retrieved from [Link] (Analogous structure data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Mechanisms of alcohol dehydration in MS).

Sources

Comparative Guide: FTIR Spectral Analysis of Pyridine Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental framework for the FTIR spectral analysis of pyridine alcohol derivatives (e.g., 2-, 3-, and 4-pyridinemethanol). It is designed for researchers requiring high-fidelity structural characterization and validation.

Executive Summary

Pyridine alcohol derivatives are critical bifunctional building blocks in medicinal chemistry, serving as precursors for cholinergic ligands and vasodilator agents (e.g., Nicotinyl alcohol). Their analysis presents a unique challenge: distinguishing between the nitrogen-containing aromatic ring vibrations and the hydrogen-bonding dynamics of the hydroxyl group.

While NMR confirms the carbon-hydrogen skeleton, FTIR is the superior technique for interrogating the non-covalent interactions (hydrogen bonding) and protonation states that dictate the molecule's reactivity and bioavailability. This guide compares FTIR against alternative modalities and details a self-validating protocol for distinguishing isomeric variations and H-bond networks.

Technical Deep Dive: The Vibrational Fingerprint

To analyze pyridine alcohols, one must deconstruct the spectrum into two distinct zones. The interaction between the pyridine nitrogen lone pair and the hydroxyl proton creates a diagnostic spectral signature.

Key Vibrational Modes (Assignments)
Functional GroupModeWavenumber (

)
Diagnostic Value
Hydroxyl (-OH) Stretching (

)
3200–3550 (Broad)Primary Indicator. Position shifts significantly with H-bonding strength.[1]
Pyridine Ring C=N Stretching1590–1615Indicates ring electronics; shifts upon N-protonation.[1]
Pyridine Ring Ring Breathing~990–1030Highly sensitive to substitution pattern (2-, 3-, or 4-position).
C-O Bond Stretching (

)
1000–1100Confirms primary alcohol attachment.[1]
Aromatic C-H Out-of-Plane Bending (

)
700–850Isomer Differentiation. Unique pattern for ortho/meta/para substitution.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over Raman or NMR for this specific application?

Comparison 1: Structural Elucidation Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Primary Strength Polar bonds (O-H, C=N). Unmatched for H-bonding detection.[1]Non-polar bonds (C=C, C-C). Excellent for ring isomer identification.Skeleton connectivity. Definitive structure proof.
H-Bond Sensitivity High. Direct observation of peak broadening/red-shift.[2]Low. O-H scatter is weak; water interference is low.Medium. Chemical shift (

) changes, but time-averaged.
Sample State Solid, Liquid, Gas.[3]Solid, Liquid (Glass/Water compatible).Solution (Deuterated solvent required).
Verdict Best for: Studying intermolecular interactions and salt formation.Best for: Aqueous samples or confirming ring substitution without water interference.Best for: Initial structural confirmation.
Comparison 2: FTIR Sampling Modes (The "Make or Break" Decision)

For pyridine alcohols, the choice of sampling technique alters the spectral data due to the hygroscopic nature of these compounds.

  • ATR (Attenuated Total Reflection):

    • Pros: Minimal prep; ideal for viscous liquids (like 3-pyridinemethanol).

    • Cons: Lower sensitivity; peak intensity varies with penetration depth.

    • Best For: Routine QC and liquid samples.

  • Transmission (KBr Pellet):

    • Pros: High sensitivity; classic spectral library compatibility.

    • Cons:Critical Risk: KBr is hygroscopic.[4] Moisture absorption creates a false O-H signal that masks the pyridine alcohol's true H-bond profile.

    • Best For: Solid samples (e.g., crystalline hydrochloride salts) if prepared in a dry box.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain an artifact-free spectrum of 3-pyridinemethanol to determine Hydrogen Bonding status.

Reagents & Equipment[4][5][6]
  • Analyte: 3-Pyridinemethanol (>98% purity).

  • Solvent (for solution study): Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (Spectroscopic Grade, dried).
  • Instrument: FTIR Spectrometer (e.g., DTGS detector, 4

    
     resolution).
    
Step-by-Step Methodology
Phase 1: Sample Preparation (Liquid Film vs. Solution)
  • Method A (Neat/ATR): Place 1 drop of analyte on the ZnSe or Diamond crystal. Ensure full coverage.

  • Method B (Solution - Critical for H-Bond Validation): Prepare three concentrations:

    • 0.1 M (High conc.)

    • 0.01 M (Medium conc.)

    • 0.001 M (Dilute)

Phase 2: Acquisition & Validation
  • Background Scan: Collect 32 scans of the empty ambient air (ATR) or pure solvent (Solution cell).

  • Sample Scan: Collect 32 scans of the sample.

  • Atmospheric Suppression: Apply

    
     correction algorithms.
    
  • Validation Check: Look at the 2300–2400

    
     region. If peaks exist, 
    
    
    
    subtraction failed. Purge and re-run.
Phase 3: The Dilution Test (Distinguishing H-Bonds)

This is the core scientific validation step.

  • Intermolecular H-Bonds (Dimers/Polymers): As you dilute (0.1 M

    
     0.001 M), the broad O-H peak (~3350 
    
    
    
    ) will disappear and be replaced by a sharp "Free O-H" peak (~3600
    
    
    ).
  • Intramolecular H-Bonds (Internal Ring-OH): The O-H peak position and shape remain constant regardless of dilution.

    • Note: 2-pyridinemethanol often shows intramolecular bonding due to the proximity of the OH to the Ring N. 3- and 4- isomers typically show intermolecular bonding.

Visualization of Logic & Workflows

Diagram 1: Analytical Decision Tree

This logic flow ensures the correct technique is selected based on the specific chemical question (Isomerism vs. H-Bonding).

AnalyticalDecisionTree Start Start: Pyridine Alcohol Analysis Question Primary Analytical Goal? Start->Question Goal_Struct Confirm Molecular Skeleton? Question->Goal_Struct Connectivity Goal_Inter Study H-Bonding / Salts? Question->Goal_Inter Interactions Goal_Iso Distinguish Isomers (2- vs 3-)? Question->Goal_Iso Isomer ID Method_NMR Select NMR (1H/13C) (Definitive Structure) Goal_Struct->Method_NMR Method_FTIR Select FTIR (Mid-IR) (Polar Groups & H-Bonds) Goal_Inter->Method_FTIR Goal_Iso->Method_FTIR Alternative (Fingerprint) Method_Raman Select Raman (Ring Breathing Modes) Goal_Iso->Method_Raman Best Clarity FTIR_Exp FTIR Experiment Type Method_FTIR->FTIR_Exp Exp_Dilution Solution Cell (Dilution Series) Distinguish Intra vs Inter H-Bond FTIR_Exp->Exp_Dilution Exp_ATR ATR (Neat) Rapid ID / QC FTIR_Exp->Exp_ATR

Caption: Decision matrix for selecting the optimal spectroscopic technique based on the specific analytical requirement.

Diagram 2: H-Bonding Validation Workflow

A self-validating loop to confirm the nature of hydrogen bonding in pyridine derivatives.

HBondValidation Sample Pyridine Alcohol Sample Spectrum_Conc Acquire Spectrum (High Conc.) Sample->Spectrum_Conc Check_OH Analyze O-H Region (3200-3550 cm-1) Spectrum_Conc->Check_OH Broad Broad Peak Observed? Check_OH->Broad Dilute Dilute Sample (10x -> 100x) Broad->Dilute Yes Spectrum_Dil Acquire Spectrum (Dilute) Dilute->Spectrum_Dil Compare Compare Peak Shift Spectrum_Dil->Compare Result_Inter Peak SHIFTS/SHARPENS: Intermolecular H-Bond Compare->Result_Inter Shift Observed Result_Intra Peak UNCHANGED: Intramolecular H-Bond Compare->Result_Intra No Shift

Caption: Experimental workflow to differentiate intermolecular vs. intramolecular hydrogen bonding using dilution.

References

  • BenchChem. (2025).[5] FT-IR Analysis of Novel Pyridine Derivatives: Experimental Protocols. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Pyridinemethanol Compound Summary. Retrieved from

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from

  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Retrieved from

  • ResearchGate. (2015). Differentiation of Intermolecular and Intramolecular Hydrogen Bonding using Infrared Spectroscopy. Retrieved from

Sources

X-ray crystallography data for 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystallographic Analysis of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol and Its Structural Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated crystallographic features of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this document leverages a comparative analysis of structurally related molecules to forecast its solid-state behavior. Furthermore, a detailed, field-proven protocol for obtaining such crucial experimental data is presented, underscoring the principles of scientific integrity and reproducibility.

The strategic placement of a bromo-substituted pyridine ring and a chiral tertiary alcohol in this compound suggests a rich potential for diverse intermolecular interactions, which fundamentally govern its physical and biological properties. Understanding the three-dimensional architecture of this molecule is paramount for rational drug design and the engineering of novel materials.

Comparative Analysis of Structurally Related Compounds

To infer the likely crystallographic characteristics of this compound, we will consider data from analogous structures found in the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD). The selection of analogs is based on the presence of key structural motifs: a brominated aromatic ring, a pyridine or pyrazole ring, and a 1-phenylethanol-like fragment.

Compound/Analog Crystal System Space Group Key Intermolecular Interactions Reference/CSD Refcode
1-(4-bromophenyl)but-3-yn-1-one MonoclinicP2₁/nC-H···O hydrogen bonds, C=O···C≡C contacts[1]
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one OrthorhombicPbcaC-H···π interactions[2]
N′-(1-Phenylethylidene)isonicotinohydrazide MonoclinicP2₁/cN-H···O hydrogen bonds, C-H···O interactions[3]
1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole TriclinicP-1C-H···Br hydrogen bonds[4]

Insights from Comparative Analysis:

The presence of a bromine atom, as seen in 1-(4-bromophenyl)but-3-yn-1-one and 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, strongly suggests the potential for halogen bonding or C-H···Br interactions in the crystal packing of the target molecule.[1][4] The pyridine nitrogen in this compound is a likely hydrogen bond acceptor, a feature commonly observed in pyridine-containing crystal structures.[2] The hydroxyl group of the tertiary alcohol is a potent hydrogen bond donor and can also act as an acceptor, leading to the formation of robust hydrogen-bonded networks, such as chains or dimers. The interplay between these interactions will ultimately dictate the overall crystal packing and resulting physicochemical properties.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol provides a comprehensive workflow for determining the crystal structure of a novel compound like this compound.

Crystal Growth

The critical first step is to obtain high-quality single crystals. This is often the most challenging aspect of the process.

  • Rationale: Slow crystal growth is essential to allow the molecules to arrange themselves in a highly ordered, repeating lattice, which is necessary for the diffraction of X-rays.

  • Methodology:

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

Data Collection

Once suitable crystals are obtained, they are mounted and exposed to an X-ray beam.

  • Rationale: The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to determine the arrangement of atoms.[5]

  • Methodology:

    • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

    • X-ray Source: The crystal is placed in a focused beam of monochromatic X-rays, typically from a copper or molybdenum source.

    • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full dataset consists of hundreds of images collected at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to generate a three-dimensional model of the molecule.

  • Rationale: The phase information of the diffracted X-rays is lost during the experiment.[6] Computational methods are used to solve this "phase problem" and reconstruct the electron density map of the unit cell.

  • Methodology:

    • Data Reduction and Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

    • Structure Solution: Initial phases are determined using direct methods or Patterson methods, which generate an initial electron density map.

    • Model Building: An initial molecular model is built into the electron density map.

    • Structure Refinement: The atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that continues until the model converges.

Visualizing the Workflow and Potential Interactions

To better illustrate the experimental process and a potential key interaction, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for obtaining the crystal structure.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B O1 O-H N2 N O1->N2 O-H···N N1 N O2 O-H O2->O1 O-H···O

Caption: Potential hydrogen bonding network.

References

  • Crystallography Open Database (COD). [Link][7][8][9][10][11]

  • Cambridge Structural Database (CSD). [Link][12][13][14]

  • Synthesis of 1-phenylethanol derivatives. [Link][15]

  • 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). [Link][4]

  • Macromolecular Structure Determination by X-ray Crystallography. [6]

  • X Ray crystallography. [Link][5]

  • Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. [Link][16]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link][17]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link][1]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link][2]

  • N′-(1-Phenylethylidene)isonicotinohydrazide. [Link][3]

Sources

Comparative Reactivity Guide: 2-Bromo- vs. 2-Chloropyridine Derivatives

[1]

Executive Summary: The Halogen Paradox

In pyridine chemistry, the choice between a 2-bromo and a 2-chloro substituent is not merely a matter of leaving group ability. It is a strategic decision that dictates the reaction pathway.

While bromine is classically the "better" leaving group in aliphatic nucleophilic substitution (

"Halogen Paradox"
  • 2-Chloropyridines are superior electrophiles for Nucleophilic Aromatic Substitution (

    
    )  due to electronegativity.
    
  • 2-Bromopyridines are superior electrophiles for Transition Metal Catalysis and Lithium-Halogen Exchange due to weaker bond dissociation energies (BDE).

Fundamental Properties & Bond Energetics

The reactivity divergence stems from the intrinsic electronic and physical properties of the Carbon-Halogen (C-X) bond at the C2 position.

Table 1: Physicochemical Comparison
Property2-Chloropyridine2-BromopyridineImpact on Reactivity
C-X Bond Energy ~339 kJ/mol~276 kJ/molBr undergoes oxidative addition/exchange faster.
Electronegativity (

)
3.16 (Pauling)2.96 (Pauling)Cl stabilizes anionic intermediates (

) better.
C-X Bond Length ~1.74 Å~1.89 ÅBr is sterically more accessible but Cl pulls electron density harder.
Cost/Availability Low / HighModerate / ModerateCl is preferred for scale-up if reactivity allows.

Nucleophilic Aromatic Substitution ( )

Dominant Species: 2-Chloropyridine[1]

The Mechanism

In

addition
  • Inductive Effect: The highly electronegative Chlorine atom withdraws electron density from the C2 carbon more effectively than Bromine (

    
     effect).
    
  • Intermediate Stabilization: The resulting Meisenheimer complex is better stabilized by the stronger electron-withdrawing nature of Cl, lowering the activation energy (

    
    ) for the addition step.
    

Consequently, Cl > Br in reactivity for standard

Visualization: Energy Profile

SNAr_Mechanismcluster_legendReactivity NoteStartReactants(2-Halo-Py + Nu-)TS1TS1(Nucleophilic Attack)Start->TS1Rate Determining StepInterMeisenheimer Complex(Stabilized by EWG)TS1->InterCl stabilizesthis state betterTS2TS2(Halide Elimination)Inter->TS2ProductProduct(2-Nu-Py + X-)TS2->ProductFastNoteCl leads to lower TS1 energythan Br due to -I effect

Figure 1: Reaction coordinate diagram for

Transition Metal Catalysis (Cross-Coupling)

Dominant Species: 2-Bromopyridine

The Mechanism

In Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), the cycle initiates with Oxidative Addition (OA) of the Pd(0) species into the C-X bond.[2] This step is sensitive to Bond Dissociation Energy (BDE).

  • 2-Bromopyridine: The weaker C-Br bond allows for rapid oxidative addition, often occurring at room temperature or mild heating.

  • 2-Chloropyridine: The strong C-Cl bond presents a high kinetic barrier. Standard catalysts (e.g.,

    
    ) often fail. Successful coupling requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) to facilitate OA.[3]
    
Divergent Selectivity Workflow

When a molecule contains both halides, chemoselectivity is predictable.

CrossCoupling_Selectivitycluster_pathwaysDivergent Reaction PathwaysSubstrateSubstrate:2-Bromo-4-chloropyridineAction1Pd(0) Catalyst(Suzuki/Buchwald)Substrate->Action1 Oxidative Addition(Br > Cl)Action2Nucleophile (NaOMet)(SNAr Conditions)Substrate->Action2 Intermediate Stabilization(Cl > Br)Result1Product A:Functionalization at C2 (Br)(Cl remains intact)Action1->Result1Result2Product B:Functionalization at C4 (Cl)*(See Note)Action2->Result2Note*Note: In 2,4-dihalo systems, C4 is often more reactive to SNArthan C2 due to sterics/electronics, but Cl is generally preferred leaving group.Result2->Note

Figure 2: Chemoselectivity switch. Palladium targets the weaker bond (Br), while Nucleophiles target the site maximizing intermediate stability (often Cl).

Organolithium Chemistry: Exchange vs. Deprotonation

Dominant Species: 2-Bromopyridine (for Exchange)

This is the sharpest divergence point.

  • 2-Bromopyridine: Reacts with

    
    -BuLi to undergo Lithium-Halogen Exchange .[4] The equilibrium favors the formation of the more stable 
    
    
    carbanion (2-lithiopyridine) and butyl bromide.
    • Reaction:

      
      
      
  • 2-Chloropyridine: The C-Cl bond is too strong for rapid exchange at standard temperatures (-78°C). Instead, the basicity of

    
    -BuLi dominates, leading to Directed Ortho-Metalation (DoM) . The Li removes the proton at C3 (adjacent to the Cl).
    
    • Reaction:

      
      
      

Experimental Protocols

Protocol A: Selective of 2-Chloropyridine

Target: Displacement of Cl in the presence of Br or general synthesis.

  • Setup: Charge a reaction vial with 2-chloro-4-bromopyridine (1.0 equiv) and anhydrous DMF (0.5 M).

  • Nucleophile: Add Sodium Methoxide (1.1 equiv).

  • Conditions: Heat to 60°C for 4 hours.

  • Workup: Quench with water. Extract with EtOAc.

  • Outcome: The product will be 2-methoxy-4-bromopyridine . The Br remains intact because the Cl site activates the ring more strongly for nucleophilic attack and stabilizes the intermediate.

Protocol B: Suzuki Coupling of 2-Chloropyridines (Challenging Substrate)

Target: Coupling at the "inert" Cl site.

  • Catalyst System: Use Pd(OAc)2 (2 mol%) and SPhos (4 mol%).[5] The SPhos ligand is critical for activating the Pd for oxidative addition into the C-Cl bond.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[5][6]

  • Conditions: Heat to 100°C under Argon for 12 hours.

  • Note: If using 2-bromopyridine, standard

    
     and 
    
    
    at 80°C is sufficient.

Decision Matrix

ScenarioRecommended HalideRationale
Standard

Chloro Higher electronegativity lowers activation energy.
Suzuki/Buchwald Bromo Faster oxidative addition; milder conditions.
Cost-Sensitive Scale-up Chloro Significantly cheaper; use specialized ligands (e.g., SPhos) to compensate for lower reactivity.
Lithium Exchange Bromo Clean exchange to 2-Lithiopyridine. Cl leads to ortho-deprotonation.
Site Selectivity Mixed Use Br for metal catalysis and Cl for subsequent nucleophilic displacement.

References

  • BenchChem. (2025).[1][5] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Link

  • BenchChem. (2025).[1][5] Suzuki Coupling of Pyridyl Halides: A Comparative Guide. Link

  • ChemRxiv. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0). Link

  • Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions. Chemical Science. Link

  • Wikipedia. (2025). 2-Bromopyridine Properties and Reactions. Link

  • BYU ScholarsArchive. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent. Link

  • ResearchGate. (2015). Reactivity of 2-amino-4-bromopyridine in nucleophilic substitution. Link

Safety Operating Guide

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a halogenated heterocyclic alcohol. For disposal purposes, it must be classified strictly as Halogenated Organic Waste .

CRITICAL OPERATIONAL RULE: Under no circumstances should this compound be disposed of in general organic waste, down the drain, or mixed with acidic waste streams. The presence of the bromine atom requires high-temperature incineration with flue gas scrubbing, while the basic pyridine nitrogen presents an exothermic incompatibility with strong acids.

Chemical Profile & Hazard Identification

Scientific Rationale: As specific SDS data for this exact isomer is often limited, we apply Structure-Activity Relationship (SAR) logic based on its functional groups: the brominated pyridine ring and the benzylic alcohol moiety.

FeaturePropertyDisposal Implication
Molecular Formula C₁₃H₁₂BrNOContains Nitrogen and Bromine.[1][2][3]
Functional Groups Pyridine (Basic), Bromide (Halogen), Alcohol (Polar).Do not mix with acids (exothermic neutralization).
Physical State Viscous oil or low-melting solid (Inferred).May require dissolution in a compatible solvent (e.g., Dichloromethane or Methanol) for transfer.
Hazard Class Irritant / Potentially Toxic (Acute Tox. 4).PPE (Nitrile gloves, goggles) is mandatory.
Waste Code Halogenated Organic (e.g., EPA D001/D002 equivalent logic).Must be incinerated at >1100°C.

Waste Stream Management Logic

The following decision tree illustrates the correct segregation logic. This prevents the formation of hazardous byproducts (like HBr gas or NOx) in uncontrolled environments.

WasteStream Start Waste: this compound CheckState Physical State? Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Solution / Oil CheckState->Liquid Dissolve Dissolve in Compatible Solvent (DCM, Ethanol, or Acetone) Solid->Dissolve Recommended CheckHal Is container 'Halogenated'? Liquid->CheckHal Dissolve->CheckHal BinA CORRECT: Halogenated Organic Waste (High Temp Incineration) CheckHal->BinA Yes BinB WRONG: Non-Halogenated / General (Risk of Equip. Corrosion) CheckHal->BinB No BinC WRONG: Acid Waste (Exothermic Reaction Risk) CheckHal->BinC Acidic?

Figure 1: Waste segregation decision matrix ensuring compliance with halogenated waste protocols.

Step-by-Step Disposal Procedure

Phase 1: Pre-Treatment & Segregation

Objective: Prepare the chemical for safe transfer to the central waste facility.

  • Solubility Check: If the substance is a solid residue or viscous oil, dissolve it in a minimal amount of a halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone, Ethanol).

    • Why? Liquid injection incinerators handle solutions more efficiently than solids.

  • pH Check: Ensure the solution is neutral or slightly basic.

    • Risk:[4] Adding this pyridine derivative to an acidic waste container can generate heat. If the waste container contains strong oxidizers (e.g., Nitric Acid), this could trigger a runaway reaction.

Phase 2: Containerization
  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass jerrycan.

    • Avoid: Metal containers if the waste is potentially wet or acidic, as hydrolysis of the bromine could cause corrosion.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: "this compound, [Solvent Name]"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

Phase 3: Final Disposal (Facility Level)

Note: This section is for the waste management contractor, but the scientist must verify the capability.

The waste must undergo High-Temperature Incineration with the following parameters:

  • Temperature: >1100°C (2000°F).

  • Residence Time: >2 seconds.

  • Scrubbing: Wet scrubbers (Caustic Soda/NaOH) are required to capture Hydrogen Bromide (HBr) and Bromine (Br₂) gas evolved during combustion.

Emergency Spill Response

In the event of a bench-top spill, immediate containment is necessary to prevent environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area.[5][6] Brominated pyridines can be lachrymators (tear-inducing).

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a Universal Absorbent Pads or Vermiculite .

    • Do not use: Paper towels alone, as they increase flammability surface area.

  • Decontaminate: Wipe the surface with a mild detergent solution followed by water.

  • Disposal of Debris: Place all contaminated absorbents into a sealed plastic bag , then place that bag into the Solid Halogenated Waste drum.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Bromopyridine (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
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